[2,2'-Bithiophene]-5,5'-dicarboxylic acid
Description
Significance of Bithiophene Architectures in Molecular Design
Bithiophene and its derivatives are a cornerstone in the field of organic electronics due to their exceptional electronic properties. The conjugated π-system of the bithiophene backbone allows for efficient charge transport, a crucial characteristic for the development of organic semiconductors. tudelft.nlnih.gov The planarity of the bithiophene unit facilitates strong intermolecular π-π stacking, which is beneficial for charge mobility in organic field-effect transistors (OFETs) and other electronic devices. nih.gov The inherent stability and the ease with which its structure can be synthetically modified further enhance its utility in creating materials with tunable properties. griffith.edu.au By incorporating bithiophene units into larger polymeric structures, researchers can engineer materials with enhanced charge carrier mobilities, making them suitable for applications in organic photovoltaics and other optoelectronic devices. tudelft.nlrsc.org
Role of Dicarboxylic Acid Functionalities in Synthetic Chemistry
Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH). google.com This dual functionality makes them exceptionally useful in synthetic chemistry, particularly in the construction of polymers and supramolecular structures. The carboxylic acid groups can readily undergo a variety of chemical reactions, such as esterification and amidation, allowing for the formation of long polymer chains like polyesters and polyamides. tudelft.nlrsc.org Furthermore, the carboxylate groups can coordinate with metal ions to form metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, separation, and catalysis. mdpi.comrsc.orgfrontiersin.org The ability of dicarboxylic acids to act as linkers, connecting different molecular units, is fundamental to the bottom-up fabrication of complex and functional materials.
Interdisciplinary Research Landscape for [2,2'-Bithiophene]-5,5'-dicarboxylic acid
The unique combination of a conductive bithiophene core and versatile dicarboxylic acid linkers positions this compound at the crossroads of multiple scientific disciplines. Its application spans materials science, coordination chemistry, and sensor technology.
In materials science, this compound is extensively used as a building block for creating novel polymers and MOFs. For instance, it has been used to synthesize semiaromatic polyamides that exhibit both desirable mechanical properties and significantly improved charge carrier mobilities, an order of magnitude greater than previously observed in other bithiophene-based materials. tudelft.nlrsc.orgrsc.org
In the realm of coordination chemistry, this compound is a popular choice for constructing MOFs with diverse structures and functionalities. Researchers have successfully synthesized a range of MOFs by combining this dicarboxylic acid with various metal ions, such as manganese(II). mdpi.com These MOFs can exhibit interesting magnetic properties and have potential applications in gas adsorption and separation. mdpi.com
Furthermore, derivatives of this compound have been employed in the development of chemical sensors. For example, a Schiff base derived from a related bithiophene aldehyde has been shown to be a highly selective and sensitive colorimetric sensor for cyanide ions. rsc.org Another bithiophene-based linker was developed for a biosensor to detect the biomarker interferon-gamma, demonstrating its utility in biomedical diagnostics. ntu.edu.tw
Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C10H6O4S2 | nih.govsigmaaldrich.comchemspider.com |
| Molecular Weight | 254.29 g/mol | sigmaaldrich.com |
| CAS Number | 3515-34-2 | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Purity | Typically ≥97% | sigmaaldrich.com |
| Storage Temperature | 2-8°C, sealed in dry, dark place | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| InChI Key | DDFHBQSCUXNBSA-UHFFFAOYSA-N | sigmaaldrich.com |
Detailed Research Findings
Recent research has highlighted the exceptional performance of materials derived from this compound. In the field of organic electronics, polymers incorporating this bithiophene unit have demonstrated remarkable charge transport properties. For example, certain bithiophene-imide based polymers have achieved electron mobilities as high as 0.14 cm²/V·s in top-gate OFETs, which is comparable to state-of-the-art n-type polymer semiconductors. acs.org The introduction of amide linkages through the dicarboxylic acid groups has been shown to promote stable, ordered crystalline domains in polyamides, leading to charge carrier mobilities an order of magnitude higher than in similar bithiophene systems. tudelft.nlrsc.org
In the area of MOFs, the use of this compound as a linker has led to the creation of frameworks with significant gas adsorption capabilities. For instance, a manganese-based MOF synthesized with this linker exhibited notable adsorption selectivity for various C2 hydrocarbons over methane, suggesting its potential for natural gas separation. mdpi.com
Furthermore, the versatility of this compound in synthesis has been demonstrated through various methods. An efficient synthesis of substituted 2,2′-bithiophene-5-carboxylic acids has been developed using the Fiesselmann reaction, which provides a more versatile route compared to traditional cross-coupling methods. acs.org Another patented process describes the preparation of thiophene-2,5-dicarboxylic acid from adipic acid and thionyl chloride, which can be a precursor for this compound. google.comgoogle.com
Structure
3D Structure
Properties
IUPAC Name |
5-(5-carboxythiophen-2-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4S2/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHBQSCUXNBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353742 | |
| Record name | [2,2'-Bithiophene]-5,5'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3515-34-2 | |
| Record name | [2,2'-Bithiophene]-5,5'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 2,2 Bithiophene 5,5 Dicarboxylic Acid
Established Synthetic Routes
The synthesis of [2,2'-Bithiophene]-5,5'-dicarboxylic acid is achieved through two main strategic approaches: the "building blocks" approach, which relies on transition-metal-catalyzed cross-coupling reactions to form the thiophene-thiophene bond, and the "ring closure" approach, where one of the thiophene (B33073) rings is constructed onto another. acs.org A third strategy involves the late-stage introduction of the carboxylic acid groups onto a pre-formed bithiophene core via oxidation.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis, particularly with palladium, is a cornerstone for the formation of biaryl compounds, including the bithiophene system. These methods involve coupling two thiophene monomers to form the central C-C bond between the rings.
Palladium-catalyzed homo-coupling offers a direct route to symmetrical biaryls from a single haloaromatic precursor. In the context of synthesizing this compound, this would typically involve the coupling of a 5-halothiophene-2-carboxylic acid derivative. For instance, two molecules of a protected 5-bromothiophene-2-carboxylate could be coupled to form the desired 5,5'-disubstituted-2,2'-bithiophene structure. While specific examples detailing the homo-coupling for this exact dicarboxylic acid are not prevalent, the principle is well-established for other thiophene derivatives. For example, the formation of a homo-coupled product was observed during attempted C-H activation at the C-5 position of a thiophene ring, highlighting the feasibility of this bond formation under palladium catalysis. acs.org
Table 1: Representative Palladium-Mediated Coupling Reactions
| Coupling Type | Substrates | Catalyst System | Key Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Homo-coupling (Illustrative) | 3-[(2,4-dimethylphenyl)sulfonyl]thiophene | Pd(OAc)₂ | Oxidative C-H activation conditions | Symmetrical bithiophene sulfone | acs.org |
| Suzuki Coupling | Pentyl 5-bromothiophene-2-carboxylate + Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-dioxane (B91453)/H₂O, Reflux | Pentyl 5-arylthiophene-2-carboxylate | tubitak.gov.tr |
| Stille Coupling | 5-bromo-4-alkylthiophene-2-carboxylate + Thiophene organostannane | Palladium Catalyst | Low temperature | 3-alkyl-2,2'-bithiophene-5-carboxylate ester | acs.org |
The Suzuki and Stille cross-coupling reactions are powerful and versatile "building block" methods for constructing the 2,2'-bithiophene (B32781) core. acs.org These reactions offer high functional group tolerance and control over the final structure by coupling two distinct, pre-functionalized thiophene monomers. uwindsor.ca
Suzuki Coupling: This reaction typically involves the palladium-catalyzed coupling of a thiophene boronic acid or ester with a halothiophene. mdpi.comnih.gov To synthesize this compound, a feasible route would be the coupling of 5-bromothiophene-2-carboxylic acid (or its ester) with a corresponding 5-(dihydroxyboryl)thiophene-2-carboxylic acid. Research has demonstrated the successful Suzuki coupling of various arylboronic acids with derivatives of 5-bromothiophene-2-carboxylic acid, achieving good yields. tubitak.gov.tr For example, the reaction of pentyl 5-bromothiophene-2-carboxylate with different arylboronic acids using a Pd(PPh₃)₄ catalyst and K₂CO₃ as a base in aqueous 1,4-dioxane yielded the desired coupled products in yields ranging from 65% to 80.2%. tubitak.gov.tr
Stille Coupling: The Stille reaction couples an organohalide with an organostannane (organotin) compound, catalyzed by palladium. uwindsor.caharvard.edu For the target molecule, this would involve reacting a 5-halothiophene-2-carboxylate with a 5-(trialkylstannyl)thiophene-2-carboxylate. acs.org This approach has been used to generate substituted bithiophene esters, such as the coupling of methyl 5-bromo-4-alkylthiophene-2-carboxylate with an appropriate thiophene organostannane. acs.org The Stille reaction is known for its effectiveness in creating complex molecules, though it requires the use of toxic organostannane reagents. acs.orguwindsor.ca The reaction conditions often involve a palladium catalyst like Pd(PPh₃)₄ and may be enhanced with additives like CuI. researchgate.netnih.gov
Thiophene Ring Closure Methodologies
An alternative to coupling pre-formed rings is to construct one of the thiophene rings directly onto a starting thiophene molecule. This "ring closure" approach can be a highly efficient strategy. acs.org
The Fiesselmann thiophene synthesis is a prominent and effective ring-closure methodology for this purpose. acs.orgwikipedia.org This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters, which, upon treatment with a base, form 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgresearchgate.net A key advantage of this method is its versatility, allowing for the synthesis of substituted 2,2'-bithiophene-5-carboxylic acids and esters in good yields from commercial reagents in just a few steps. acs.org The strategy exploits the Fiesselmann reaction to build the second thiophene ring, resulting in derivatives that can contain various substituents. acs.orgresearchgate.net This approach avoids the limitations and toxicity associated with some "building block" methods that rely on less diverse starting materials and toxic reagents like organostannanes. acs.org
Oxidation-Based Synthetic Pathways for Carboxylic Acid Introduction
This strategy involves forming the 2,2'-bithiophene core first, with precursor functional groups at the 5- and 5'-positions, which are then oxidized to carboxylic acids in a subsequent step. This is a common method for introducing carboxylic acid groups onto aromatic rings.
A typical precursor for this route would be 5,5'-diacetyl-2,2'-bithiophene or 5,5'-dimethyl-2,2'-bithiophene. The carboxylic acid groups are then introduced by oxidizing the acetyl or methyl groups. Various oxidizing agents can be employed for this transformation on thiophene rings. For instance, the oxidation of 2-acetylthiophene (B1664040) to thiophene-2-carboxylic acid is a well-known preparation. wikipedia.org More robust methods have been developed for oxidizing methylthiophenes to their corresponding thiophenecarboxylic acids. One effective method uses sodium dichromate (Na₂Cr₂O₇) in water within a sealed tube at elevated temperatures (e.g., 200 °C), affording yields of around 75%. psu.edu Other oxidation systems, such as those using hydrogen peroxide catalyzed by methyltrioxorhenium(VII) or a CCl₄–CH₃OH system with a vanadium catalyst, have also been reported for the oxidation of thiophenes and their derivatives. semanticscholar.orgnih.gov
Table 2: Representative Oxidation Methods for Thiophene Derivatives
| Starting Material | Oxidizing Agent/System | Key Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Methylthiophene | Na₂Cr₂O₇ / H₂O | Sealed tube, 200 °C, 8 h | 3-Thiophenecarboxylic acid | 75% | psu.edu |
| 2-Acetylthiophene | (Not specified) | - | Thiophene-2-carboxylic acid | - | wikipedia.org |
| Thiophene | CCl₄–CH₃OH–VO(acac)₂ | - | Methyl 2-thiophenecarboxylate | Major product | semanticscholar.org |
| Thiophene Derivatives | H₂O₂ / CH₃ReO₃ | - | Thiophene 1-oxides and 1,1-dioxides | - | nih.gov |
Direct Coupling Approaches for Enhanced Efficiency
Traditional cross-coupling methods like Stille and Suzuki reactions, while effective, necessitate the pre-synthesis of organometallic reagents (e.g., organostannanes), which adds steps and generates toxic waste. acs.org To circumvent these issues, direct arylation polymerization (DArP) has emerged as a more efficient and atom-economical strategy for synthesizing polymers based on the this compound motif. nih.gov
**2.2. Novel Synthetic Method Development
The development of new synthetic methods for this compound is driven by the principles of green chemistry, focusing on the use of less hazardous catalytic systems and the reduction of chemical waste.
Novel Synthetic Method Development
Exploration of Phosphine-Free Catalytic Systems
While many cross-coupling reactions rely on phosphine (B1218219) ligands to stabilize and activate the metal catalyst, these ligands can be expensive, air-sensitive, and toxic. acs.orgorgsyn.org Consequently, research has been directed towards developing phosphine-free catalytic systems. One promising avenue is the use of N-heterocyclic carbenes (NHCs) as alternative ligands. NHCs can be more robust and strongly donating than phosphines, leading to improved catalytic performance and stability in some systems. researchgate.net Although specific examples detailing the synthesis of this compound using NHC-based catalysts are not extensively documented, the success of these catalysts in other challenging coupling reactions suggests their potential applicability. The exploration of such phosphine-free systems is a key area of development for more sustainable and cost-effective syntheses. researchgate.net Furthermore, the development of entirely metal-free catalytic reactions for related transformations points towards future possibilities that could eliminate reliance on precious metal catalysts altogether. organic-chemistry.org
Strategies for Waste Reduction in Synthesis
Reducing waste in the synthesis of this compound is a critical goal that is being addressed on multiple fronts.
Atom Economy: As discussed, direct arylation represents a significant step forward by improving atom economy compared to traditional cross-coupling reactions that generate stoichiometric amounts of organometallic byproducts. acs.orgnih.gov
Alternative Pathways: The development of novel synthetic pathways, such as those based on the Fiesselmann thiophene synthesis, offers an alternative to coupling strategies. This approach, which involves the ring closure of a thiophene, can be more versatile and may avoid the use of certain toxic reagents and palladium catalysts typically required in coupling chemistry. acs.org
Biocatalysis: Looking to the future, biocatalytic and whole-cell synthesis methods represent a paradigm shift in green chemistry. While not yet applied to this compound, related platform chemicals like 2,5-furandicarboxylic acid (FDCA) are now being produced from biomass-derived intermediates such as 5-(hydroxymethyl)furfural (HMF) using engineered microorganisms or isolated enzymes. researchgate.netresearchgate.net These bioprocesses operate under mild conditions (ambient temperature and pressure) in water, drastically reducing hazardous waste and reliance on fossil fuels. researchgate.net Applying these principles to thiophene-based molecules could lead to truly sustainable manufacturing processes.
Derivatization and Functionalization of this compound
The carboxylic acid functional groups of the title compound are key to its utility, allowing for a variety of derivatization reactions that enhance its properties or facilitate its incorporation into larger molecular structures.
Esterification Strategies for Enhanced Reactivity
Converting the carboxylic acid groups to esters is a common strategy to improve the compound's solubility in organic solvents and to modify its electronic properties. The resulting esters are often used directly as monomers in polymerization reactions. Several esterification strategies can be employed:
Direct Synthesis: Some synthetic routes, like the Fiesselmann approach, can be adapted to directly produce ester derivatives of the bithiophene core. acs.org
Classical Esterification: Standard methods such as Fischer esterification, involving reaction with an alcohol under acidic catalysis, are applicable.
Coupling Agent-Mediated Esterification: More advanced methods use coupling agents to facilitate the reaction under milder conditions. For example, using a carbodiimide (B86325) like EDCI in the presence of an activating agent can efficiently produce esters from primary alcohols. organic-chemistry.org
Reaction with Alkyl Halides: The dicarboxylic acid can be deprotonated with a base to form the dicarboxylate salt, which can then be reacted with an alkyl halide to form the corresponding ester.
Formation of Acyl Halide Intermediates
For the synthesis of amides, anhydrides, and some esters, converting the carboxylic acid groups into more reactive acyl halide intermediates is a highly effective strategy. libretexts.orglibretexts.org The resulting [2,2'-Bithiophene]-5,5'-dicarbonyl dichloride is a vigorous acylating agent. This transformation is typically achieved by treating the dicarboxylic acid with a dehydrating/halogenating agent. chemguide.co.uk A process for preparing the dichloride of the related thiophene-2,5-dicarboxylic acid has been explicitly described. google.com
Common reagents for this conversion are summarized in the table below. The choice of reagent can depend on the desired reaction conditions and the ease of byproduct removal.
| Reagent | Formula | Key Byproducts | State of Byproducts |
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Gas |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Liquid, Gas |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid |
This table is generated based on information from references chemguide.co.ukyoutube.com.
The formation of gaseous byproducts when using thionyl chloride or oxalyl chloride simplifies purification, as they can be easily removed from the reaction mixture, leaving the desired acyl chloride. chemguide.co.uk
Introduction of Aryl Substituents via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone for introducing aryl substituents onto the bithiophene scaffold, enabling the synthesis of complex donor-acceptor-donor (D-A-D) molecules and other conjugated systems. The direct arylation of bithiophene derivatives, particularly esters of this compound, with various aryl halides is a challenging but effective method.
Research has demonstrated the successful palladium-catalyzed coupling of ethyl 3-decyl-2,2'-bithiophene-5-carboxylate with a range of aryl halides, including iodobenzene, 1-bromonaphthalene, 9-bromanthracene, and 1-bromopyrene. beilstein-journals.org While Heck-type coupling conditions can be employed for thiophenes bearing electron-withdrawing groups, the substitution of the bithiophene ring with phenyl or larger fused aromatic systems often requires the development of new synthetic procedures to achieve viable yields. beilstein-journals.org This approach allows for the creation of 5'-aryl-substituted bithiophene esters, which are valuable precursors for more complex fluorescent conjugated molecules. beilstein-journals.org
Alternative strategies, often termed the "building blocks" approach, utilize cross-coupling reactions like the Stille coupling to form the bithiophene ring itself from appropriately substituted thiophene precursors. acs.org For instance, a 5-bromo-4-alkylthiophene-2-carboxylate ester can be coupled with a thiophene organostannane reagent to generate the desired 3-alkyl-2,2'-bithiophene-5-carboxylate ester. acs.org However, this method's efficiency is often limited by the availability of diverse and functionalized thiophene building blocks. acs.org
| Bithiophene Substrate | Aryl Halide Partner | Catalyst/Conditions (Illustrative) | Aryl Substituent Introduced | Product Class |
|---|---|---|---|---|
| Ethyl 3-decyl-2,2'-bithiophene-5-carboxylate | Iodobenzene | Pd(OAc)₂, Bu₄N⁺Br⁻, K₂CO₃, DMA | Phenyl | Ethyl ester of 5'-phenyl-3-decyl-2,2'-bithiophene-5-carboxylic acid |
| Ethyl 3-decyl-2,2'-bithiophene-5-carboxylate | 1-Bromonaphthalene | Pd(OAc)₂, Bu₄N⁺Br⁻, K₂CO₃, DMA | Naphthyl | Ethyl ester of 5'-naphthyl-3-decyl-2,2'-bithiophene-5-carboxylic acid |
| Ethyl 3-decyl-2,2'-bithiophene-5-carboxylate | 9-Bromanthracene | Pd(OAc)₂, Bu₄N⁺Br⁻, K₂CO₃, DMA | Anthracenyl | Ethyl ester of 5'-anthracenyl-3-decyl-2,2'-bithiophene-5-carboxylic acid |
| Ethyl 3-decyl-2,2'-bithiophene-5-carboxylate | 1-Bromopyrene | Pd(OAc)₂, Bu₄N⁺Br⁻, K₂CO₃, DMA | Pyrenyl | Ethyl ester of 5'-pyrenyl-3-decyl-2,2'-bithiophene-5-carboxylic acid |
Alkyne Functionalization for Extended Conjugation
The introduction of alkyne moieties onto the bithiophene core is a powerful strategy for extending the π-conjugated system, which is crucial for tuning the optoelectronic properties of organic materials. The Sonogashira coupling reaction is a widely used and versatile method for this purpose. beilstein-journals.org
A key intermediate, 5-ethynyl-2,2'-bithiophene (B3059511), can be synthesized from 2,2'-bithiophene through selective lithiation followed by reaction with an appropriate electrophile. nih.gov This alkynyl-functionalized bithiophene serves as a versatile building block. For instance, it can undergo homocoupling reactions to create larger, highly conjugated structures. A notable example is the synthesis of 1,4-bis(2,2'-bithiophen-5-yl)-buta-1,3-diyne, achieved through the homocoupling of 5-ethynyl-2,2'-bithiophene. nih.govresearchgate.net An efficient method for this transformation utilizes a CuI/[PdCl₂(PPh₃)₂] catalytic system in the presence of ethyl iodide, which provides the product in high yield (97%). nih.govresearchgate.net
Furthermore, terminal alkynes attached to the bithiophene core can participate in various other reactions, including cycloadditions. Manganese-catalyzed [2+2+2] dehydrative cycloadditions of 5-ethynyl-2,2'-bithiophene with β-keto esters like ethyl acetoacetate (B1235776) or ethyl benzoylacetate have been used to synthesize 1,4-bis(2,2'-bithiophen-5-yl)-substituted benzene (B151609) derivatives. researchgate.net A similar approach using rhodium catalysts has been explored for the [2+2+2] cycloaddition of diynes with internal alkynes to produce functionalized tetrasubstituted benzenes. thieme-connect.de These methods highlight the utility of alkyne functionalization not just for linear extension of conjugation but also for the construction of complex aromatic systems.
| Reactant(s) | Reaction Type | Catalyst/Reagents | Product | Significance |
|---|---|---|---|---|
| 5-Ethynyl-2,2'-bithiophene | Homocoupling | CuI/[PdCl₂(PPh₃)₂], Ethyl Iodide, Toluene | 1,4-Bis(2,2'-bithiophen-5-yl)-buta-1,3-diyne | Extends conjugation through a diyne linker. nih.govresearchgate.net |
| 5-Ethynyl-2,2'-bithiophene + Ethyl Acetoacetate | [2+2+2] Cycloaddition | [MnBr(CO)₅] | 1,4-Bis(2,2'-bithiophen-5-yl)-2-methyl-3-ethoxycarbonylbenzene | Forms a substituted benzene ring incorporating two bithiophene units. researchgate.net |
| 5-Ethynyl-2,2'-bithiophene + Ethyl Benzoylacetate | [2+2+2] Cycloaddition | [MnBr(CO)₅] | 1,4-Bis(2,2'-bithiophen-5-yl)-2-phenyl-3-ethoxycarbonylbenzene | Forms a substituted benzene ring incorporating two bithiophene units. researchgate.net |
| 2,5-Thiophenedicarbonyl dichloride + Terminal Alkynes | Decarbonylative Sonogashira Coupling | PdCl₂, Xantphos, CuI, Et₃N | Unsymmetrically disubstituted thiophenes | Allows for selective mono-alkynylation of a dicarboxylic acid derivative. acs.orgacs.org |
Strategies for Selective Substitution on the Bithiophene Core
Achieving regioselective functionalization on the bithiophene core is critical for synthesizing well-defined oligomers and polymers with predictable properties. Several strategies have been developed to control the position of substitution.
One powerful approach involves the use of directing groups in C-H activation reactions. For instance, a pH-sensitive directing group can be employed to achieve sequential functionalization of thiophene rings. nih.govacs.org By modulating the pH, it is possible to switch between a directed and a non-directed C-H activation pathway, providing access to different substitution patterns, such as 2,3,4- and 2,4,5-trisubstituted thiophenes. nih.govacs.org This "on/off" switch for the directing group offers a sophisticated means of generating molecular diversity from a common precursor. nih.govacs.org
Another strategy relies on the controlled generation of reactive intermediates, such as organolithium species. In a study on dibenzo[b,d]thiophene sulfone, a related fused thiophene system, treatment with 2.2 equivalents of n-butyllithium generated a 1,9-dilithio intermediate from the corresponding 1,9-dibromo precursor. acs.org The subsequent reaction with different electrophiles led to either mono- or di-substituted products, indicating that steric factors can influence the reaction's outcome. This demonstrates how stoichiometry and the nature of the electrophile can be used to achieve selective functionalization. acs.org
Furthermore, chemo-selective cross-coupling reactions provide a route to unsymmetrically substituted bithiophenes. A Cu/Pd-catalyzed decarbonylative/acylative Sonogashira coupling has been developed for dicarbonyl dichlorides derived from furan (B31954) and thiophene. acs.orgacs.org This reaction allows for the selective coupling of a terminal alkyne at one of the two acyl chloride positions, a transformation that is challenging due to the potential for double-decarbonylative or double-acylative couplings. acs.orgacs.org This method is highly valuable for producing unsymmetrically disubstituted thiophene and bithiophene derivatives, which are important building blocks for functional materials. acs.orgacs.org
| Strategy | Methodology | Key Features | Example Outcome | Reference |
|---|---|---|---|---|
| Directing Group Control | Sequential C-H functionalization using a pH-sensitive directing group. | Offers an "on/off" switch for directing the substitution, enabling access to multiple isomers. | Formation of 2,3,4- and 2,4,5-substituted thiophenes. | nih.govacs.org |
| Control of Reactive Intermediates | Generation of a dilithio intermediate from a dibromo-precursor followed by trapping with electrophiles. | Selectivity (mono- vs. di-substitution) can be controlled by stoichiometry and steric hindrance. | Selective formation of 1-substituted or 1,9-disubstituted dibenzo[b,d]thiophene sulfones. | acs.org |
| Chemo-selective Cross-Coupling | Cu/Pd-catalyzed decarbonylative/acylative Sonogashira coupling of dicarbonyl dichlorides. | Enables selective mono-functionalization of a symmetric difunctional starting material. | Synthesis of unsymmetrically disubstituted furans and thiophenes. | acs.orgacs.org |
Coordination Chemistry and Metal Organic Frameworks Mofs Research
[2,2'-Bithiophene]-5,5'-dicarboxylate as a Ligand in Coordination Polymer Design
The btdc²⁻ ligand has been instrumental in designing a variety of coordination polymers with diverse structures and properties. Its length, rigidity, and the specific geometry of its carboxylate groups allow for predictable coordination with a range of metal ions, often in conjunction with ancillary N-donor ligands to fine-tune the resulting architecture. mdpi.com
The creation of coordination polymers from btdc²⁻ relies on combining the ligand with metal salts under conditions that favor the formation of extended, ordered structures.
Solvothermal synthesis is a prevalent method for crystallizing MOFs using [2,2'-bithiophene]-5,5'-dicarboxylic acid (H₂btdc). This technique involves heating a mixture of the H₂btdc ligand, a metal salt (e.g., nitrates or chlorides), and often an ancillary ligand in a sealed vessel containing a solvent, such as N,N'-dimethylformamide (DMF). researchgate.netrsc.org The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid groups and the subsequent coordination to the metal centers, leading to the formation of crystalline products. For instance, novel coordination polymers like [Zn(btdc)(2,2′-bpy)]n and {[Cd₂(btdc)₂(2,2′-bpy)]·DMF}n have been successfully synthesized using this method by reacting H₂btdc and 2,2′-bipyridine (2,2'-bpy) with the respective metal nitrates. researchgate.net Similarly, a series of five manganese(II)-based MOFs were prepared from Mn(II) cations and btdc²⁻ anions with various 2,2′-bipyridyl derivatives as chelating ligands under solvothermal conditions. mdpi.com
| Metal Salt | Ancillary Ligand | Solvent | Resulting Compound Formula | Citation |
|---|---|---|---|---|
| Zn(NO₃)₂·6H₂O | 2,2′-bipyridine (2,2′-bpy) | DMF/Ethanol/H₂O | [Zn(btdc)(2,2′-bpy)]n | researchgate.net |
| Cd(NO₃)₂·4H₂O | 2,2′-bipyridine (2,2′-bpy) | DMF/Ethanol/H₂O | {[Cd₂(btdc)₂(2,2′-bpy)]·DMF}n | researchgate.net |
| Co(NO₃)₂·6H₂O | 5,5′-dimethyl-2,2′-bipyridyl (5,5′-dmbpy) | DMF | [Co₃(btdc)₃(5,5′-dmbpy)₂]·5DMF | researchgate.net |
| Mn(II) salts | 2,2′-bipyridyl (bpy) | DMF | [Mn₃(btdc)₃(bpy)₂]·4DMF | mdpi.com |
| Mn(II) salts | 4,4′-dimethyl-2,2′-bipyridyl (4,4′-dmbpy) | DMF | [Mn(btdc)(4,4′-dmbpy)] | mdpi.com |
The formation of MOFs is a prime example of molecular self-assembly, where metal ions or clusters (nodes) and organic linkers spontaneously organize into crystalline, porous materials through coordination bonds. researchgate.netnih.gov The final structure is dictated by the inherent geometric information encoded within the building blocks. nih.gov In the case of btdc²⁻-based MOFs, the linear geometry of the ligand and the coordination preferences of the metal ion are key determinants of the resulting network topology. rsc.org The process can be influenced by modulating synthetic conditions. rsc.orgrsc.org This "coordination modulation" can involve adding monotopic ligands that compete with the main multitopic linker, which can affect crystal size, enhance crystallinity, and even select for specific structural phases. rsc.orgrsc.org The assembly often proceeds via the formation of secondary building units (SBUs), which are stable multinuclear metal-carboxylate clusters that act as predefined nodes for the extended framework. researchgate.netnih.gov For example, trinuclear clusters can act as SBUs that are then linked by btdc²⁻ ligands to form a larger structure. researchgate.net
The combination of the [2,2'-bithiophene]-5,5'-dicarboxylate ligand with different metal centers and ancillary ligands has led to a variety of MOF architectures with differing dimensionalities. rsc.orgresearchgate.netnih.gov The flexibility of the coordination environment of the metal and the potential for incorporating secondary ligands allow for the construction of one-dimensional chains and two-dimensional layers.
One-dimensional (1D) coordination polymers represent the simplest form of extended MOF structures. In these architectures, the metal centers and btdc²⁻ ligands assemble to form infinite chains. A notable example is the complex [Zn(btdc)(2,2′-bpy)]n, which is composed of 1D infinite zigzag polymeric chains. researchgate.net In this structure, the zinc ions are coordinated by both the btdc²⁻ and the ancillary 2,2'-bipyridine (B1663995) ligands, propagating the structure in a single direction. These individual chains then pack into a three-dimensional supramolecular architecture through non-covalent interactions like π–π stacking. researchgate.net The formation of 1D chains is a common motif in coordination chemistry and can sometimes serve as a precursor to higher-dimensional frameworks. rsc.org
By altering the metal ion or ancillary ligands, two-dimensional (2D) layered frameworks can be synthesized. rsc.orgresearchgate.net In these structures, the btdc²⁻ linkers connect metal nodes to form extended sheets or layers. An example is the cobalt-based MOF, [Co₃(btdc)₃(5,5′-dmbpy)₂], which features trinuclear cobalt SBUs connected by the btdc²⁻ ligand to form a layered coordination polymer. researchgate.net Similarly, a manganese complex, [Mn₂(btdc)₂(bpy)(dmf)], is formed from binuclear manganese units linked by the carboxylate groups of the btdc²⁻ ligand, resulting in a 2D network. mdpi.com These 2D MOFs possess sheet-like morphologies and often have accessible active sites on their surfaces, a feature that stems from their reduced dimensionality compared to bulk 3D frameworks. mdpi.com
| Compound Formula | Dimensionality | Key Structural Features | Citation |
|---|---|---|---|
| [Zn(btdc)(2,2′-bpy)]n | 1D | Infinite zigzag polymeric coordination chains. | researchgate.net |
| [Co₃(btdc)₃(5,5′-dmbpy)₂]·5DMF | 2D | Layered polymer formed from trinuclear secondary building blocks. | researchgate.net |
| [Mn₂(btdc)₂(bpy)(dmf)]·0.5DMF | 2D | Binuclear Mn(II) units interconnected by bridging COO- groups to form layers. | mdpi.com |
Structural Diversity of MOF Architectures
Formation of Secondary Building Units (SBUs)
The formation of well-defined Secondary Building Units (SBUs) is a cornerstone of MOF chemistry, dictating the final topology of the framework. For dicarboxylate linkers, a common and well-studied SBU is the paddlewheel-type [M₂(O₂CR)₄] unit. In the case of MOFs synthesized with thiophene-2,5-dicarboxylic acid and zinc(II), a dinuclear zinc paddlewheel SBU, [Zn₂(tdc)₂], is formed. acs.org In this SBU, two zinc atoms are bridged by four carboxylate groups from the dicarboxylate linkers. The axial positions of this paddlewheel are then occupied by nitrogen atoms from co-ligands, extending the structure into a 3D framework. acs.org This SBU motif is prevalent in the chemistry of other divalent metal ions as well, suggesting that [2,2'-Bithiophene]-5,5'-dicarboxylate would likely form similar SBUs under appropriate synthetic conditions.
Influence of Metal Centers on Coordination Structures (e.g., Mn(II), Co(II), Zn(II), Er(III))
The choice of the metal center has a profound impact on the resulting coordination structure due to differences in ionic radius, coordination number, and preferred geometry.
Zn(II): Zinc(II) ions commonly exhibit a tetrahedral or octahedral coordination geometry. In combination with thiophene-2,5-dicarboxylic acid, Zn(II) has been shown to form dinuclear paddlewheel SBUs leading to robust, porous 3D frameworks. acs.orgnih.gov
Mn(II) and Co(II): These transition metals are also known to form coordination polymers with thiophene-2,5-dicarboxylic acid. rsc.org Depending on the synthesis conditions and the presence of co-ligands, they can result in structures of varying dimensionality, from one-dimensional chains to three-dimensional frameworks. For instance, a 3D porous coordination polymer has been synthesized with Mn(II) and thiophene-2,5-dicarboxylate. rsc.org The coordination geometry of Mn(II) and Co(II) is often octahedral. nih.govresearchgate.net
Er(III): While specific studies detailing the coordination of Erbium(III) with this compound were not prominent in the search results, rare-earth elements like Er(III) typically exhibit higher coordination numbers (e.g., 7, 8, or 9). Research on the related thieno[3,2b]thiophene-2,5-dicarboxylate linker with other rare-earth metals like Y(III), La(III), and Lu(III) has shown the formation of binuclear SBUs where the metal centers are seven-coordinate, forming complex 3D frameworks. mdpi.com This suggests that Er(III) would likely form highly-connected networks with the bithiophene linker.
Role of Co-ligands in MOF Assembly (e.g., 2,2'-bipyridine, pyrazine)
Co-ligands, particularly nitrogen-donor ligands, play a crucial role in directing the assembly of MOFs by linking SBUs into higher-dimensional structures.
Pillaring Ligands: Linear N-donor ligands like pyrazine (B50134), 1,4-diazabicyclo[2.2.2]octane (dabco), and 2,2'-bipyridine act as pillars that connect 2D layers of metal-carboxylate sheets into 3D frameworks. The length of the pillar directly influences the interlayer distance and the resulting pore size of the material. Studies on zinc(II) and thiophene-2,5-dicarboxylate have demonstrated that using dabco, 1,2-bis(4-pyridyl)ethane (B167288) (bpe), and 1,3-bis(4-pyridyl)propane (bpp) as co-ligands successfully produces 3D pillared-layer frameworks with varying pore dimensions. acs.org
Capping/Modulating Ligands: In some syntheses, ligands like pyridine (B92270) can act as capping agents that terminate the growth of the network in a particular direction, leading to the formation of 1D or 2D structures. rsc.org Co-ligands such as 2,2'-bipyridine can also be incorporated to add functionality to the framework or to satisfy the coordination sphere of the metal ion, influencing the final structure. researchgate.netrsc.org
Gas Adsorption Research in [2,2'-Bithiophene]-5,5'-dicarboxylate-Based MOFs
The inherent porosity of MOFs makes them excellent candidates for gas storage and separation. The chemical nature of the organic linker is a key factor in determining the gas adsorption properties.
Adsorption Selectivity Studies (e.g., CO₂,/CH₄, CO₂/N₂, benzene (B151609)/cyclohexane)
The selective adsorption of one gas over another is a critical parameter for applications like carbon capture and fuel purification. MOFs containing thiophene (B33073) moieties have shown enhanced selectivity for CO₂.
CO₂/N₂ and CO₂/CH₄ Selectivity: The MOF [Zn₂(tdc)₂dabco], built from the related thiophene-2,5-dicarboxylate linker, exhibits a remarkable increase in CO₂ uptake and CO₂/N₂ selectivity compared to its non-thiophene analogue. acs.orgnih.gov At 298 K, breakthrough experiments confirmed the effective separation of a CO₂/N₂ mixture. acs.org Ideal Adsorbed Solution Theory (IAST) calculations for other thiophene-functionalized MOFs have shown high selectivity values for both CO₂/CH₄ and CO₂/N₂ mixtures. nih.gov
Table 1: CO₂ Adsorption Data for Thiophene-Based MOF Analogue Data for [Zn₂(tdc)₂dabco] (tdc = thiophene-2,5-dicarboxylate)
| Temperature (K) | Pressure (bar) | CO₂ Uptake (cm³/g) | CO₂ Uptake (wt %) |
|---|---|---|---|
| 273 | 1 | 153 | 30.0 |
| 298 | 1 | 67.4 | 13.2 |
Source: Inorganic Chemistry, 2018. nih.govmanchester.ac.uk
Benzene/Cyclohexane (B81311) Separation: The separation of benzene and cyclohexane is an industrially important but challenging process. While specific studies on [2,2'-Bithiophene]-5,5'-dicarboxylate-based MOFs for this purpose were not found, research on other MOFs demonstrates that tuning the pore shape and introducing specific chemical functionalities can lead to effective separation. rsc.orgnih.gov The planar structure of the bithiophene linker could potentially offer favorable π-π interactions with benzene, suggesting it as a promising candidate for this application.
Impact of Thiophene Heterocyclic Moieties on Adsorption Mechanisms
The presence of the thiophene heterocycle in the MOF structure has a direct and significant impact on the mechanism of gas adsorption, particularly for quadrupolar molecules like CO₂.
Luminescent Properties in MOFs Incorporating this compound
Ligand-Based Emission Phenomena
The inherent luminescence of MOFs incorporating H₂BTDC often originates from the π-conjugated system of the bithiophene linker. researchgate.net The electronic structure of this organic molecule allows for π→π* transitions upon absorption of ultraviolet light. Following excitation, the molecule relaxes to the ground state via radiative emission, typically observed as fluorescence. researchgate.netnova.edu
In MOFs constructed with metal ions that have filled d-orbitals, such as Zn(II) and Cd(II), the emission is generally ligand-based. osti.gov The photoluminescence spectra of such frameworks typically show broad emission bands that are characteristic of the H₂BTDC ligand, sometimes with a slight shift in wavelength (solvatochromism) compared to the free ligand. osti.gov This shift can be attributed to the coordination of the carboxylate groups to the metal centers and the rigidity imposed by the framework structure, which alters the energy levels of the ligand's molecular orbitals. osti.govrsc.org For instance, MOFs built from 5,5′-bis(4-pyridyl)-2,2′-bithiophene, a related N-donor ligand, and Zn(II) or Cd(II) ions exhibit strong photoluminescence in the solid state at room temperature, which is attributed to the ligand's fluorescence. acs.org
The table below summarizes the emission characteristics of a MOF containing a related dibenzothiophene-based ligand, illustrating typical ligand-based luminescence.
| Compound/Ligand | Excitation Wavelength (nm) | Emission Maximum (nm) | Luminescence Origin |
| H₂L* | 358 | 425 | Ligand-based fluorescence |
| [Cd(L)(Py)₂]ₙ | 374 | 450 | Ligand-based fluorescence |
| **H₂L = dibenzothiophene-5,5′-dioxide-3,7-dicarboxylic acid | |||
| Data sourced from research on related thiophene-based ligands. researchgate.net |
Metal-Enhanced Luminescence Mechanisms
When this compound is combined with lanthanide (Ln³⁺) ions, a phenomenon known as the "antenna effect" or sensitization can significantly enhance the luminescence of the resulting MOF. researchgate.netmdpi.commdpi.com Lanthanide ions themselves have very weak light absorption due to their Laporte-forbidden f-f transitions. mdpi.com However, the H₂BTDC ligand, with its conjugated π-system, can act as an efficient "antenna" by absorbing excitation energy (typically UV light) and transferring it to the lanthanide ion. mdpi.comnih.gov
This intramolecular energy transfer process populates the excited state of the Ln³⁺ ion, which then de-excites by emitting light with its own characteristic sharp, line-like emission bands. researchgate.netmdpi.com For this energy transfer to be efficient, the energy level of the ligand's triplet state (T₁) must be appropriately matched with the resonance energy level of the accepting Ln³⁺ ion. nih.gov This mechanism allows for the observation of strong, color-pure luminescence typical of specific lanthanide ions, such as the green emission from Tb³⁺ or the red emission from Eu³⁺. researchgate.netacs.org The incorporation of thiophene-based ligands is a promising approach for creating materials with effective luminescence for sensing applications. mdpi.com
Stabilization of Excited States within MOF Environments
The rigid structure of a MOF plays a crucial role in stabilizing the excited states of the this compound linker, which can lead to enhanced luminescence quantum yields. osti.gov In solution, organic molecules can lose absorbed energy through non-radiative pathways, such as vibrations and rotations. By incorporating the H₂BTDC ligand into a rigid framework, these non-radiative decay processes are suppressed. osti.gov This immobilization reduces the energy lost to heat and increases the probability of radiative decay (fluorescence or phosphorescence), often resulting in stronger emission intensity compared to the free ligand in solution. osti.gov
Furthermore, the MOF environment can influence the nature of the excited states. Computational studies on related bithiophene cage systems reveal the presence of excited states with significant charge-transfer character. nih.gov This charge transfer can occur between the bithiophene unit and other components of the framework. The confinement within the MOF structure can stabilize these charge-transfer states, potentially opening new radiative decay channels or modifying the emission wavelength. nih.gov The structural flexibility of some MOFs can also lead to changes in luminescence in response to external stimuli like guest molecules, where distortion of the framework alters the through-space coupling of the linkers and thus their emissive properties. osti.gov
Magnetic Properties Investigations in Metal-Organic Frameworks
The use of this compound and its derivatives as linkers in MOFs with paramagnetic metal centers, such as manganese(II) and cobalt(II), allows for the investigation of magnetic interactions transmitted through the conjugated organic spacer. nih.govnih.gov The resulting materials can exhibit a range of magnetic behaviors, including paramagnetism and antiferromagnetism, depending on the metal ion, its coordination environment, and the specific structure of the framework. nih.govnih.govnih.gov
Research into manganese-based MOFs using derivatives like 3,3'-diphenyl-[2,2'-bithiophene]-5,5'-dicarboxylic acid has revealed weak antiferromagnetic interactions between the Mn(II) centers. nih.govacs.org This behavior is characterized by magnetic susceptibility measurements where the product of susceptibility and temperature (χT) decreases as the temperature is lowered. nih.govacs.org Similarly, cobalt-based MOFs constructed with the parent this compound ligand have been shown to be predominantly paramagnetic, with evidence of weak antiferromagnetic interactions at very low temperatures (below 20 K). nih.gov These interactions are typically mediated by the carboxylate groups connecting the metal ions. nih.gov
The table below summarizes the magnetic properties of several MOFs constructed with this compound or its derivatives.
| Compound Formula | Metal Ion | Magnetic Behavior | Key Findings |
| [Mn(3PhT₂DC)(DMF)₀.₄₅(H₂O)₂.₅₅·1.55DMF]ₙ | Mn(II) | Antiferromagnetic | Exhibits weak antiferromagnetic coupling. nih.govacs.org |
| [Co₃(btdc)₃(bpy)₂]·4DMF | Co(II) | Paramagnetic | Mainly paramagnetic nature observed. nih.gov |
| [Co₃(btdc)₃(pz)(dmf)₂]·4DMF·1.5H₂O | Co(II) | Antiferromagnetic (at low T) | Shows weak antiferromagnetic interactions below 20 K through pyrazine linkers. nih.gov |
| [Mn₃(btdc)₃(bpy)₂] | Mn(II) | Paramagnetic | Displays paramagnetic behavior consistent with its crystal structure. nih.govmdpi.com |
Polymer Science and Advanced Material Precursors
[2,2'-Bithiophene]-5,5'-dicarboxylic acid as a Monomer in Polymer Synthesis
This compound and its derivatives serve as crucial building blocks in the synthesis of advanced polymers. The rigid, aromatic, and electron-rich nature of the bithiophene unit imparts unique electronic and structural properties to the resulting materials, making it a target for creating functional polymers for various applications.
This compound is a key monomer for synthesizing conjugated polymers and oligomers, materials characterized by alternating single and double bonds along the polymer backbone, which leads to delocalized π-electrons. These materials are central to the field of organic electronics.
Various synthetic strategies are employed to incorporate the bithiophene dicarboxylic acid moiety into polymer chains. A common approach involves converting the dicarboxylic acid into a more reactive derivative, such as an ester or acid chloride, to facilitate polymerization. Transition metal-catalyzed cross-coupling reactions, like Stille and Suzuki couplings, are powerful methods for forming the carbon-carbon bonds necessary for polymer chain growth. acs.org For instance, the Stille reaction can be used to couple a stannylated thiophene (B33073) derivative with a halogenated comonomer. acs.org
Another significant method is direct arylation polymerization (DAP), which offers a more atom-economical and environmentally friendly alternative by avoiding the preparation of organometallic intermediates. nih.gov This method allows for the direct coupling of C-H bonds with C-halogen bonds, simplifying the synthesis of complex polymer structures. nih.gov Research has demonstrated the synthesis of bithiophene-based donor-acceptor (D-A) terpolymers using DAP, where the bithiophene unit acts as a donor component. nih.gov The properties of the resulting polymers can be finely tuned by selecting different acceptor co-monomers. nih.govrsc.org
The synthesis of functionalized bi- and terthiophenes, which are precursors for these polymers, often relies on either a "building blocks" approach using cross-coupling reactions or a "ring closure" approach like the Fiesselmann reaction to construct the thiophene rings themselves. acs.org The choice of synthetic route and the specific comonomers and side chains attached to the bithiophene backbone are critical in determining the final electronic and physical properties of the conjugated polymer. rsc.orgresearchgate.net
Table 1: Selected Methods for Synthesizing Thiophene-Based Conjugated Polymers
| Polymerization Method | Description | Key Features | Relevant Compounds for Synthesis |
|---|---|---|---|
| Stille Coupling | A cross-coupling reaction between an organostannane compound and an organohalide, catalyzed by palladium. acs.org | Versatile and widely used, but requires synthesis of toxic organotin reagents. acs.org | 5-bromo-4-alkylthiophene-2-carboxylate ester, thiophene organostannane. acs.org |
| Suzuki Coupling | A cross-coupling reaction using an organoboron species and an organohalide, catalyzed by a palladium complex. acs.org | Generally involves less toxic reagents than Stille coupling. acs.org | Thiophene-boronic acids/esters, halogenated comonomers. |
| Direct Arylation Polymerization (DAP) | Forms C-C bonds by coupling a C-H bond with a C-X (halide) bond, catalyzed by a transition metal. nih.gov | More atom-economical and avoids pre-functionalization with organometallic groups. nih.gov | C-H monomers (e.g., thiophene), C-Br monomers (e.g., brominated acceptors). nih.gov |
| Fiesselmann Thiophene Synthesis | A "ring closure" approach to create substituted thiophene rings that can then be polymerized. acs.org | Allows for the creation of diverse and specifically functionalized thiophene monomers. acs.org | β-chloro-α,β-unsaturated carbonyl compounds, thioglycolic acid esters. |
This compound is an effective monomer for the production of novel polyesters, including those derived from renewable resources. rsisinternational.orgrsisinternational.org Its rigid structure can be incorporated into polyester (B1180765) backbones to enhance material properties. A notable example is the synthesis of Poly(ethylene-co-isosorbide [2,2'-bithiophene]-5,5'-dicarboxylate), a bio-based and biodegradable polyester. rsisinternational.orgrsisinternational.org
The synthesis of such polyesters typically begins with the preparation of the dimethyl ester of this compound. rsisinternational.org This esterification step is often preferred because the direct use of the diacid can sometimes lead to impurities that affect the final polymer's microstructure and properties. mdpi.com The dimethyl ester is then reacted with a combination of diols. In the case of the bio-based copolyester, the diols used are ethylene (B1197577) glycol and isosorbide (B1672297), the latter being a sugar-derived monomer. rsisinternational.orgrsisinternational.org This incorporation of bio-sourced monomers like isosorbide is a key strategy in developing sustainable plastics. rsisinternational.orgrsisinternational.orgrsc.org
The resulting copolyesters, which contain both the rigid bithiophene unit and the bio-based diol units, demonstrate a combination of desirable characteristics, such as good thermal stability and mechanical properties. rsisinternational.orgrsisinternational.org The development of such thiophene-derived polyesters is part of a broader research effort to find high-performance, sustainable alternatives to conventional petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). rsisinternational.orgrsisinternational.orgmdpi.com
Research on Polymerization Methods
The method used for polymerization is critical as it influences the molecular weight, structure, and ultimately the properties of the final polymer. For polyesters based on this compound, melt polycondensation is a well-established and industrially viable technique.
Melt polycondensation is a solvent-free process carried out at high temperatures and under vacuum, making it a "green" or environmentally preferable method. rsisinternational.orgrsisinternational.orgmdpi.com This technique is widely used for synthesizing high-molecular-weight polyesters from diacid (or diester) and diol monomers. rsc.org
In the context of producing polyesters from this compound, a two-stage melt polycondensation process is typically employed. rsisinternational.orgrsisinternational.orgmdpi.com
Esterification or Transesterification: The first stage involves reacting the dimethyl ester of this compound with an excess of the diol(s) (e.g., ethylene glycol and isosorbide) at elevated temperatures in the presence of a catalyst. rsisinternational.orgmdpi.com This reaction forms low-molecular-weight oligomers and releases methanol (B129727) as a byproduct, which is distilled off.
Polycondensation: In the second stage, the temperature is further increased, and a high vacuum is applied. rsisinternational.orgmdpi.com This condition facilitates the removal of excess diol and promotes the linking of the oligomers into long polymer chains, significantly increasing the molecular weight. rsisinternational.org
The process results in the formation of a high-molecular-weight polyester, which can then be extruded and processed. rsisinternational.org For example, the synthesis of Poly(ethylene-co-isosorbide [2,2'-bithiophene]-5,5'-dicarboxylate) via this method yields a gray, fibrous material. rsisinternational.org The choice of catalysts, reaction temperature, and vacuum level are all critical parameters that are optimized to achieve the desired polymer characteristics. rsisinternational.orgmdpi.com
Table 2: Typical Stages of Melt Polycondensation for Bithiophene-Based Polyesters
| Stage | Process Description | Typical Conditions | Outcome |
|---|---|---|---|
| 1. Transesterification | The dimethyl ester of this compound is reacted with diols (e.g., ethylene glycol, isosorbide). rsisinternational.orgrsisinternational.org | Elevated temperature (e.g., 180-220°C), inert atmosphere, catalyst present. rsisinternational.org | Formation of bis(hydroxyalkyl) esters and oligomers; methanol is removed. rsisinternational.org |
| 2. Polycondensation | The oligomers from stage 1 are further reacted to increase the chain length. rsisinternational.orgrsisinternational.org | Higher temperature (e.g., >240°C), high vacuum. rsisinternational.org | Formation of high molecular weight polyester; excess diol is removed. rsisinternational.org |
Structure-Property Relationships in [2,2'-Bithiophene]-5,5'-dicarboxylate Polymers (excluding specific physical property values)
The incorporation of different co-monomers into the polymer backbone alongside the [2,2'-bithiophene]-5,5'-dicarboxylate unit allows for the systematic modification of polymer properties. mdpi.com In polyester synthesis, for example, reacting the bithiophene monomer with a rigid, bio-based diol like isosorbide has been shown to increase the glass transition temperature of the resulting polymer compared to more flexible diols. rsisinternational.orgrsisinternational.org This demonstrates how co-monomer choice can directly influence the thermal properties of the material. mdpi.com The sequence and connectivity of different monomer units (e.g., head-to-head vs. head-to-tail linkages in some conjugated polymers) can also drastically alter the polymer backbone's planarity and degree of crystallinity. researchgate.net More planar backbones generally lead to enhanced electronic interactions between chains. researchgate.net
Side chains, which are chemical groups attached to the main polymer backbone, also play a critical role in determining material properties. The length and chemical nature of these side chains can have a profound impact:
Molecular Packing and Crystallinity: Long, flexible side chains can promote the formation of ordered, lamellar crystal structures due to intermolecular interactions between the chains themselves. nih.gov Conversely, shorter or bulkier side chains might lead to less ordered or different packing symmetries. nih.govnih.gov The degree of ordered packing is crucial for properties like charge transport in conjugated polymers. nih.gov
Backbone Conformation: The interaction between side chains can influence the planarity of the main polymer backbone. nih.gov Efficient packing of long side chains can force the backbone into a more planar configuration, which in turn affects the electronic properties. nih.gov
Flexibility and Swelling: Increasing the length of certain types of side chains, such as ethylene glycol chains, can add flexibility to the polymer backbone. nih.gov While this can be desirable for some applications, excessive flexibility may impede long-range ordered packing. nih.gov The side chains also influence how the polymer interacts with solvents and electrolytes, affecting its swelling behavior. nih.gov
Investigations of Aggregation Behavior in Solution and Thin Films
The aggregation behavior of this compound and its derivatives is a critical factor in determining the morphology and electronic properties of resulting polymers and thin films. Investigations have explored how these molecules self-assemble in both solution and the solid state, influenced by intermolecular interactions and the surrounding environment.
In solution, the aggregation of dicarboxylic acid-based molecules is significantly affected by factors such as acid dissociation and the presence of ions. Studies on analogous pseudoaromatic dicarboxylic acids, such as 2-pyrone-4,6-dicarboxylic acid (PDC), have shown that acid dissociation can facilitate aggregation in ionic solutions through ion-mediated interactions. nih.govchemrxiv.org The nature of the ions in the solution plays a crucial role; for instance, monovalent ions tend to promote parallel stacking of the molecules, which is a precursor to crystallization, whereas divalent ions can lead to larger, but less structured, aggregates. nih.govchemrxiv.org While neutral molecules may aggregate due to their hydrophobic nature, these aggregates are often disordered and lack the parallel stacking necessary for crystalline formation. nih.gov These findings suggest that for this compound, controlling the pH and ionic content of the solution is a key strategy to direct its self-assembly.
When these molecules are processed into thin films, the aggregation behavior transitions from the solution phase to a solid-state arrangement. The optical properties of thin films made from polymers incorporating bithiophene units often show a bathochromic (red) shift in their absorption spectra compared to their dilute solutions. nih.gov This shift is a hallmark of intermolecular interactions and the formation of ordered aggregates, such as H- or J-aggregates, in the solid state. nih.gov The increased molecular order in thin films typically results in more resolved vibronic structures in the absorption spectra. nih.gov For instance, the formation of thin polymeric films from derivatives of 2,2'-bipyridine-5,5'-biscarboxylic acid has been demonstrated as an effective method for creating heterogeneous structures on electrode surfaces. escholarship.org The study of thioalkyl-functionalized bithiophene-based organic chromophores has shown that appropriate structural modifications can suppress unwanted aggregation, which is beneficial for applications like dye-sensitized solar cells. acs.org
The supramolecular structure of related compounds in the solid state, as determined by techniques like single-crystal X-ray diffraction, reveals the importance of hydrogen-bonding interactions. For example, dibenzo[b,d]thiophene sulfone derivatives with carboxylic acid groups form interesting supramolecular structures through hydrogen bonding. acs.org Similarly, the crystal structure of [2,2′-bithiophene]-5-carboxylic acid, a closely related molecule, provides insight into the solid-state packing that can be expected for the dicarboxylic acid precursor. ornl.gov The self-assembly of thiophene-2,5-dicarboxylic acid with metal ions leads to coordination polymers with diverse architectures, highlighting the versatility of the thiophene dicarboxylic acid motif in forming structured materials. rsc.org
Table 1: Aggregation Behavior of Related Dicarboxylic Acids in Solution
| Compound | Solvent/Conditions | Observed Aggregation Behavior | Reference |
| 2-Pyrone-4,6-dicarboxylic Acid (PDC) | Aqueous solution with monovalent ions | Facilitated aggregation with parallel stacking. | nih.govchemrxiv.org |
| 2-Pyrone-4,6-dicarboxylic Acid (PDC) | Aqueous solution with divalent ions | Promotion of larger, less structured aggregates. | nih.govchemrxiv.org |
| Neutral 2-Pyrone-4,6-dicarboxylic Acid (PDC) | Aqueous solution | Disordered, randomly packed aggregates. | nih.gov |
Thermal Behavior and Stability Research (e.g., thermal annealing effects)
The thermal stability of this compound and the polymers derived from it is a crucial parameter for their application in electronic devices, which often undergo thermal processing steps like annealing. Research has focused on understanding the decomposition temperatures, glass transition temperatures, and the effects of thermal treatments on the material's morphology and performance.
Polyamides synthesized from 2,2'-bithiophene-5,5'-dicarbonyl dichloride, a derivative of the title compound, have been a subject of thermal stability studies. It was observed that polyamides derived from aromatic diamides exhibit significant thermal stability. However, many of these polymers possess high glass transition temperatures and a lack of flexibility, which can hinder their processing into fibers or films. In contrast, polyamides synthesized using aliphatic or benzylic diamines demonstrated lower thermal stability.
In the context of organic photovoltaics, the thermal behavior of polythiophene derivatives based on dialkyl-(2,2′-bithiophene-5,5′-diyl)-4,4′-dicarboxylate has been extensively investigated. Thermal annealing of these polymers has been shown to increase their crystallinity and enhance the absorption of light at longer wavelengths. However, this increase in crystallinity is often accompanied by an increase in the width of the polymer fibers, which can be detrimental to the performance of photovoltaic devices. For some of these polymers, thermal annealing can also influence the highest occupied molecular orbital (HOMO) energy levels, either by raising them or leaving them unchanged.
A bio-based and biodegradable polyester synthesized from this compound, isosorbide, and ethylene glycol has demonstrated promising thermal resistance. This novel polyester also exhibited a relatively high glass transition temperature, which was attributed to the incorporation of the bithiophene monomer coupled with isosorbide. chemscene.com
Studies on the precursor itself, this compound, have noted its potential for in-situ decarboxylation during solvothermal treatments, leading to the formation of [2,2′-bithiophene]-5-carboxylic acid. ornl.gov This indicates a potential thermal degradation pathway for the monomer under certain processing conditions.
Table 2: Thermal Properties of Polymers Derived from this compound and its Derivatives
| Polymer Type | Key Findings on Thermal Behavior | Reference |
| Polyamides from 2,2'-bithiophene-5,5'-dicarbonyl dichloride and aromatic diamides | Show great thermal stability. | |
| Polyamides from 2,2'-bithiophene-5,5'-dicarbonyl dichloride and aliphatic/benzylic diamides | Display no significant thermal stability. | |
| Polythiophene derivatives of dialkyl-(2,2′-bithiophene-5,5′-diyl)-4,4′-dicarboxylate | Thermal annealing increases crystallinity and enhances long-wavelength light absorption. | |
| Bio-based polyester from this compound | Possesses promising thermal resistance and a high glass transition temperature. | chemscene.com |
Applications Research in Organic Electronics and Functional Materials
Supramolecular Assembly and Self-Assembly in Material Science
The principles of supramolecular chemistry, which involve non-covalent interactions, are central to harnessing the potential of [2,2'-Bithiophene]-5,5'-dicarboxylic acid. The molecule's planar aromatic core and peripheral hydrogen-bonding groups enable its self-assembly into well-defined, higher-order structures. Research has shown its utility as a ligand in the formation of metal-organic coordination polymers. For instance, when combined with metal ions like zinc(II) and auxiliary ligands, it self-assembles into infinite polymeric chains. researchgate.net These organized structures are foundational for creating novel functional materials.
The aromatic bithiophene core is prone to π-π stacking, a critical non-covalent interaction that governs the solid-state packing and electronic properties of the resulting materials. This interaction is particularly evident in the supramolecular structures formed by its derivatives. In one study, a metal-organic complex synthesized with this compound, specifically [Zn(btdc)(2,2′-bpy)]n, initially forms one-dimensional zigzag polymeric chains. researchgate.net These chains then arrange into a three-dimensional supramolecular architecture, a process driven significantly by the π-π stacking interactions between the bithiophene units of adjacent chains. researchgate.net The ability to control such packing arrangements is essential for optimizing charge-carrier transport in organic semiconductor applications. nih.gov Studies on related dipyridyl-bithiophene molecules further confirm that tuning these π-π stacking interactions is a key strategy for modifying the crystal packing and, consequently, the material's electronic properties. nih.gov
The carboxylic acid groups on this compound are strong hydrogen-bond donors and acceptors, making them ideal for directing crystal engineering efforts. Cocrystallization, which involves combining multiple components via non-covalent interactions like hydrogen bonds, is a powerful technique to modify a compound's solid-state structure and properties without altering its chemical identity. nsf.gov
Systematic studies on structurally related compounds, such as 5,5′-di(pyridin-3-yl)-2,2′-bithiophene and 5,5′-di(pyridin-4-yl)-2,2′-bithiophene, have been conducted with various carboxylic acid coformers. nsf.govacs.org These studies provide insight into the predictable hydrogen-bonding patterns that can be expected. Molecular Electrostatic Potential Surface (MEPS) calculations have been successfully used to predict the most likely hydrogen-bond interactions, which are then experimentally verified using techniques like single-crystal X-ray diffraction. acs.org The formation of specific, predictable hydrogen-bond synthons between the thiophene-based compound and the coformer allows for deliberate manipulation of the crystal lattice. nsf.govacs.org This control over intermolecular interactions is a promising avenue for fine-tuning the electronic and optical properties of materials derived from the bithiophene scaffold. nsf.govacs.org
Table 1: Representative Hydrogen-Bonding Interactions in Pyridyl-Bithiophene Cocrystals This table illustrates the types of hydrogen-bonding studies performed on compounds structurally related to this compound to guide material design.
| Target Compound | Coformer | Observed Primary Interaction | Analytical Technique | Reference |
|---|---|---|---|---|
| 5,5′-di(pyridin-4-yl)-2,2′-bithiophene (T2) | 4-Hydroxybenzoic acid | Heteromeric synthons (acid-pyridine) | Single-Crystal X-ray Diffraction, MEPS | acs.org |
| 5,5′-di(pyridin-3-yl)-2,2′-bithiophene (T1) | Various carboxylic acids | Cocrystallization confirmed | IR, NMR, TGA | acs.org |
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. They are a crucial tool for interface engineering in thin-film electronic devices, where they can modify surface energy, passivate defects, and improve charge injection/extraction. nih.govbohrium.com The development of SAMs has been instrumental in advancing the performance and stability of organic and perovskite solar cells. nih.gov
While research on SAMs made directly from this compound is limited, derivatives containing the bithiophene core have been successfully employed. In one notable study, new organic small molecules based on a bithiophene imide (BTI) structure were developed and used as SAMs on nickel oxide (NiOx) hole transport layers in tin perovskite solar cells. acs.org These BTI-based SAMs were found to modify the surface properties of the NiOx layer, leading to the formation of a higher-quality perovskite film. acs.org The improved interface and film morphology resulted in enhanced device performance, including faster hole extraction, increased hole mobility, and reduced charge recombination. acs.org
Table 2: Performance of Tin Perovskite Solar Cells with Bithiophene Imide-Based SAMs
| Device Structure (HTM) | Power Conversion Efficiency (PCE) | Key Finding | Reference |
|---|---|---|---|
| NiOx only | 4.0% | Baseline poor performance | acs.org |
| NiOx / BTI-MN-b4 | 6.5% | Enhanced efficiency with SAM | acs.org |
| NiOx / BTI-MN-b8 | 8.6% | Optimal alkyl side chain length leads to highest efficiency | acs.org |
Catalysis Research
The bithiophene scaffold, functionalized with appropriate coordinating groups, serves as a robust framework for designing ligands for transition metal catalysts. The electronic properties and geometry of these ligands are crucial in determining the activity and selectivity of the resulting catalyst.
In homogeneous catalysis, the catalyst and reactants are in the same phase, allowing for high selectivity under mild conditions. Chiral ligands are essential for stereoselective reactions, which produce one enantiomer of a product in excess over the other. While this compound itself is achiral, chiral derivatives of the bithiophene core have proven to be highly effective ligands.
One prominent example is 2,2',5,5'-tetramethyl-4,4'-bis(diphenylphoshino)-3,3'-bithiophene (tetraMe-BITIOP), a C2-symmetric chiral diphosphine ligand. nih.govacs.org When complexed with metals such as Ruthenium(II) and Rhodium(I), it forms highly efficient catalysts for the asymmetric hydrogenation of various prochiral substrates. nih.govresearchgate.net These catalytic systems have demonstrated excellent enantiomeric excesses in the reduction of α- and β-ketoesters and substituted acrylic acids, with results that are comparable to the most effective chiral diphosphine ligands reported. nih.govresearchgate.net
Table 3: Asymmetric Hydrogenation using a Chiral Bithiophene-Derived Ligand (tetraMe-BITIOP) This table showcases the effectiveness of a chiral ligand based on the bithiophene scaffold in homogeneous catalysis.
| Substrate | Catalyst | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|
| Methyl acetoacetate (B1235776) | [RuCl(p-cymene)(tetraMe-BITIOP)]Cl | 99% | researchgate.net |
| Ethyl benzoylacetate | [RuCl(p-cymene)(tetraMe-BITIOP)]Cl | 98% | researchgate.net |
| Methyl-2-acetamidoacrylate | [Rh(COD)(tetraMe-BITIOP)]BF4 | >99% | researchgate.net |
Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of catalyst separation and reusability. The functional groups of this compound and its derivatives allow them to be incorporated into solid supports, creating robust heterogeneous systems.
A derivative, [2,2'-bithiophene]-5,5'-dicarbaldehyde, has been used as a linker to construct a donor-acceptor Covalent Organic Framework (COF). rsc.org This crystalline, porous material, named TTT-BTDA COF, was applied as a heterogeneous photoinitiator. rsc.org Under visible light irradiation, it efficiently initiated the free radical polymerization of methyl methacrylate, demonstrating its potential as a robust and recyclable system for photochemistry. rsc.org Furthermore, related ligands like 2,2'-bipyridine-5,5'-dicarboxylic acid have been used to synthesize rhenium-coordinating polyamides. escholarship.org These polymers can be fabricated into thin films on electrodes, effectively creating a heterogeneous catalytic system for the electrochemical reduction of carbon dioxide. escholarship.org
Computational and Theoretical Chemistry Studies
Electronic Structure Investigations
The electronic structure is fundamental to understanding the optical, electronic, and chemical characteristics of [2,2'-Bithiophene]-5,5'-dicarboxylic acid. Computational methods are extensively used to model its molecular orbitals and electron density distribution.
Density Functional Theory (DFT) stands as a primary computational method for investigating the electronic properties of thiophene-based molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for calculating ground-state geometries, molecular orbital energies, and various spectroscopic properties. mdpi.com Studies on related thiophene (B33073) derivatives have utilized DFT to predict molecular structures, vibrational frequencies, and electronic spectra. mdpi.com For instance, research on 2,2'-bithiophene (B32781) and its substituted forms has employed DFT and time-dependent DFT (TD-DFT) to probe their electronic characteristics. typeset.iowhiterose.ac.uk
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's electronic behavior. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov
For the parent compound, 2,2'-bithiophene, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 6.585 eV. researchgate.net The introduction of substituents, such as the two carboxylic acid groups in this compound, significantly modifies the electronic structure and the energy of these frontier orbitals. typeset.iowhiterose.ac.uk In a theoretical and experimental study on the closely related 2,2′-bithiophene-5-carboxylic acid adsorbed on a titanium dioxide (TiO₂) surface, DFT calculations revealed that the interaction leads to the formation of new electronic states within the band gap of the TiO₂. researchgate.net The study also theoretically predicted a pinning effect on the LUMO level of the dye molecule upon adsorption. researchgate.net
From the energies of the HOMO and LUMO, several key quantum chemical descriptors can be calculated to quantify reactivity.
Table 1: Key Quantum Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the HOMO. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the LUMO. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov |
| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. nih.gov |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a species to accept electrons. A higher value indicates a stronger electrophile. nih.gov |
Note: The specific values for this compound require dedicated DFT calculations, but the principles and formulas are well-established in the literature. mdpi.comnih.gov
Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity by focusing on the interaction between the HOMO and LUMO of reacting species. slideshare.netyoutube.com In a Lewis acid-base interaction, for example, the reaction is conceptualized as the donation of electrons from the HOMO of the base to the LUMO of the acid. libretexts.org The spatial distribution of these orbitals in this compound is crucial, as it indicates the most probable sites for electrophilic or nucleophilic attack. The conjugated π-system of the bithiophene backbone ensures that the HOMO and LUMO are typically delocalized across the two rings.
This FMO framework is essential for understanding intramolecular and intermolecular charge transfer (CT) processes. In donor-acceptor systems, photoexcitation can lead to an electron moving from the HOMO of the donor moiety to the LUMO of the acceptor moiety. libretexts.org This principle is demonstrated in covalent organic frameworks (COFs) synthesized from the related [2,2'-bithiophene]-5,5'-dicarbaldehyde, which function as photoinitiators for polymerization through a visible light-induced radical transfer mechanism. rsc.org Similarly, a study on a Schiff base derived from thiophene-2,5-dicarboxylic acid used DFT calculations to elucidate a photoinduced electron transfer (PET) process responsible for its fluorescence sensing capabilities. rsc.org The functionalization of semiconductor surfaces, like TiO₂, with molecules containing carboxylic acid anchoring groups is another prime example of charge transfer, where electron injection from the molecule's excited state into the semiconductor's conduction band is the key step in dye sensitization. researchgate.netacs.org
An Electrostatic Surface Potential (ESP) map is a visual tool used to understand a molecule's charge distribution and predict its interactive behavior. deeporigin.com It is generated by calculating the electrostatic potential on the molecule's electron density surface. These maps are color-coded to indicate different potential values: red typically represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.govdeeporigin.com
ESP maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic complementarity between a ligand and a receptor. deeporigin.commdpi.com For this compound, the ESP map would show significant negative potential (red) around the electronegative oxygen atoms of the carboxyl groups, identifying them as likely sites for hydrogen bond acceptance or coordination with metal cations. mdpi.comresearchgate.net Conversely, the acidic protons of the carboxyl groups would be characterized by a strong positive potential (blue), marking them as primary hydrogen bond donor sites. nih.gov
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing insights into dynamic processes, conformational flexibility, and thermodynamic properties. nih.gov
While no specific MD studies on isolated this compound were identified, the technique is widely applied to understand how molecules like it behave in various environments. For instance, MD simulations are used to explore the unbinding pathways of drug molecules from their protein targets, revealing intermediate states and key interactions that govern the binding kinetics. nih.gov In materials science, MD simulations of peptide nanofibers in aqueous solution have been used to evaluate their structural stability, flexibility, and the dynamics of hydrogen bond networks between the peptide and surrounding water molecules. nih.gov For this compound, MD simulations could be employed to study its conformational preferences in solution, its aggregation behavior, or its dynamic interactions within the pores of a metal-organic framework.
Density Functional Theory (DFT) Calculations
Theoretical Prediction of Reactivity and Interaction
Theoretical calculations provide a predictive framework for the reactivity and interaction patterns of this compound. The insights gained from DFT, FMO analysis, and ESP mapping converge to create a comprehensive picture of its chemical behavior.
Reactivity can be quantitatively assessed using the global reactivity descriptors derived from HOMO-LUMO energies, such as chemical hardness and the electrophilicity index. mdpi.comnih.gov These parameters indicate whether the molecule will act primarily as an electron donor or acceptor in a reaction.
The modes of intermolecular interaction are strongly predicted by ESP maps, which highlight the electrostatically favorable regions for binding. mdpi.com The carboxylic acid groups are predicted to be the dominant sites for interaction, capable of forming strong hydrogen bonds or coordinating to metal centers. This is supported by a DFT study on a metal-organic framework (MOF) incorporating the molecule, which found that the sulfur-containing thiophene heterocycles also play a decisive role in the adsorption of molecules like CO₂. researchgate.net Furthermore, theoretical investigations of the related 2,2′-bithiophene-5-carboxylic acid adsorbing on a TiO₂ surface predicted a bidentate binding geometry, where both oxygen atoms of the carboxylic group coordinate to the surface. researchgate.net In the context of biological interactions, molecular docking studies on similar thiophene carboxylic acids have been used to predict their binding affinity to enzyme active sites, such as COX-2 and 5-LOX, underscoring the importance of the carboxylic acid moiety for target recognition. nih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,2'-Bithiophene |
| Carbon dioxide |
| Ethane |
| [2,2'-Bithiophene]-5,5'-dicarbaldehyde |
| 2,2′-Bithiophene-5-carboxylic acid |
| Titanium dioxide |
| 5,5'-Diethynyl-2,2'-bithiophene |
| 1-Benzothiophene-2-carboxylic acid |
| Ruthenium(II) |
| Iron(II) |
Assessment of Protonation Preferences and Basicity
The protonation state of this compound is critical to its function, influencing its solubility, electronic properties, and ability to coordinate with metal ions. Computational methods can predict the most likely sites for protonation and quantify the basicity of the molecule.
Detailed Research Findings: While direct computational studies on the protonation preferences of this compound are not extensively detailed in the available literature, research on related thiophene-based compounds provides valuable insights. For instance, studies on thiophene–phenylene-based Schiff bases, which also feature conjugated thiophene systems, demonstrate that protonation significantly alters their optical and electrochemical properties. nih.gov In these related systems, protonation with acids like trifluoroacetic acid leads to a pronounced bathochromic (red) shift in the absorption spectrum, indicating a change in the electronic structure of the molecule. nih.gov
The protonation process is highly dependent on the molecular structure and the surrounding environment. Key findings from related systems include:
Influence of Substituents: The presence of electron-donating groups, such as alkoxy side chains, has been shown to be a prerequisite for protonation to occur in some thiophene-based imines. nih.gov In the case of this compound, the carboxylic acid groups themselves are the primary sites for deprotonation, but the sulfur atoms in the thiophene rings could potentially be protonated under strongly acidic conditions.
Solvent Effects: The polarity of the solvent plays a crucial role. Protonation of related thiophene derivatives was found to occur effectively only in low-polarity media. nih.gov
Predicted Protonation Sites: For this compound, the most basic sites are the carboxylate oxygen atoms (upon deprotonation) or the carbonyl oxygen atoms. The sulfur atoms are generally weak bases. Computational models would typically calculate the proton affinity or pKa values for each potential site to determine the most favorable protonation location. General computational studies on acid-base chemistry utilize Density Functional Theory (DFT) to model the proton transfer reaction and determine the associated energy changes. bgu.ac.il
| Factor | Influence on Protonation | Relevance to this compound |
|---|---|---|
| Functional Groups | Electron-donating groups can enhance basicity and facilitate protonation on adjacent sites. nih.gov | Carboxylic acid groups are the primary acidic/basic centers. Sulfur atoms are potential but less likely protonation sites. |
| Solvent Polarity | Protonation is favored in low-polarity solvents for some related Schiff bases. nih.gov | The protonation equilibrium will be highly sensitive to the solvent environment. |
| Molecular Structure | Steric hindrance can affect the accessibility of a site to protonation. nih.gov | The planar conformation of the bithiophene core makes the functional groups accessible. |
Prediction of Intermolecular Electronic Couplings
Intermolecular electronic coupling is a measure of the electronic interaction between adjacent molecules. It is a fundamental parameter that governs charge transport in organic semiconductor materials, determining how efficiently an electron or hole can hop from one molecule to the next.
Detailed Research Findings: The prediction of electronic couplings is a significant challenge for computational chemistry. While specific values for this compound are not reported in the surveyed literature, advanced methods have been developed and applied to large datasets of organic molecules, which are relevant for understanding its potential performance.
Methodological Advancements: Machine learning (ML) models, particularly graph neural networks, have emerged as a powerful tool for rapidly and accurately estimating intermolecular electronic couplings. chemrxiv.org These models are trained on vast databases of quantum chemical calculations (e.g., the OCELOT database) and can predict couplings for new crystalline structures with high throughput. chemrxiv.org
Influence of Molecular Packing: The magnitude of the electronic coupling is highly sensitive to the relative orientation and distance between molecules in the crystal lattice. Most organic systems exhibit significant anisotropy, meaning the charge mobility can be very different along different crystallographic directions. chemrxiv.orgrsc.org
Role of Functionals: Standard DFT methods often fail to accurately predict properties related to charge transfer. Time-Dependent DFT (TD-DFT) calculations using optimally-tuned range-separated hybrid functionals have shown significantly improved accuracy for predicting electronic coupling matrix elements in benchmark systems. researchgate.net Conventional hybrid functionals can produce gross quantitative errors, overestimating couplings by over 100%. researchgate.net
| Method | Description | Advantages/Disadvantages |
|---|---|---|
| Machine Learning (ML) | Models trained on large DFT-calculated datasets to predict couplings from crystal structures. chemrxiv.org | Advantage: Very fast, enabling high-throughput screening. Disadvantage: Accuracy depends on the quality and diversity of the training data. |
| TD-DFT with Tuned RSH | Time-Dependent DFT using optimally-tuned range-separated hybrid functionals. researchgate.net | Advantage: High accuracy for charge-transfer systems where conventional DFT fails. Disadvantage: Computationally more expensive than standard DFT or ML. |
| Marcus Theory | A semi-classical model that uses calculated electronic coupling (V) and reorganization energy (λ) to estimate charge hopping rates. chemrxiv.org | Advantage: Provides a direct link between computed parameters and charge mobility. Disadvantage: Relies on the accuracy of the input parameters. |
Advanced Computational Modeling Techniques
Time-Dependent DFT (TD-DFT) for Excited State Analysis
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse of modern computational chemistry for studying the electronic excited states of molecules. rsc.orguci.eduresearchgate.net It allows for the calculation of absorption spectra, the characterization of excited state orbitals, and the investigation of photochemical reaction pathways.
Detailed Research Findings: For this compound, TD-DFT can elucidate its photophysical properties, which are key to its applications in areas like dye-sensitized solar cells or as a photosensitizer. While direct TD-DFT studies on the dicarboxylic acid are not prominent, research on the closely related [2,2'-bithiophene]-5,5'-dicarbaldehyde provides a strong basis for analysis. rsc.org
Excitation Energies and Spectra: TD-DFT is used to calculate the vertical excitation energies, which correspond to the peaks in an electronic absorption (UV-Vis) spectrum. uci.edu For π-conjugated oligomers like the bithiophene derivative, TD-DFT can predict the energies of the crucial HOMO→LUMO transitions. Theoretical calculations on related bithiophene-based oligomers show strong absorption in the blue region of the visible spectrum. rsc.org
Analysis of Molecular Orbitals: A key part of TD-DFT analysis is the visualization of the molecular orbitals involved in an electronic transition, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For π-conjugated systems like this compound, the HOMO and LUMO are expected to be delocalized along the bithiophene backbone. The nature of these orbitals (e.g., π-π* or intramolecular charge transfer) can be determined.
Charge-Transfer Diagnostics: It is crucial to analyze the character of an excited state. TD-DFT, especially with standard functionals, is known to have limitations in describing long-range charge-transfer excitations. rsc.org Various diagnostic tools and visualization techniques, such as electron density difference plots, are used to quantify the degree of charge separation upon excitation and assess the reliability of the calculation. rsc.orgfrontiersin.org
Range-Separated Hybrid Functional Application in Optical Properties Prediction
The choice of the exchange-correlation functional is paramount for the accuracy of DFT and TD-DFT calculations, especially for conjugated systems. Range-separated hybrid (RSH) functionals have been shown to provide significantly improved predictions of optical and electronic properties over conventional hybrid or pure functionals.
Detailed Research Findings: RSH functionals partition the electron-electron Coulomb interaction into short-range and long-range components. The long-range part is treated with 100% Hartree-Fock (HF) exchange, which correctly describes the asymptotic behavior of the potential, while the short-range part is mixed with a DFT functional. nih.govacs.org This approach corrects many of the systematic errors of standard functionals.
Improved Accuracy for Conjugated Systems: Studies on thiophene oligomers have demonstrated that RSH functionals like CAM-B3LYP and ωB97XD solve the problem of incorrect chain length dependence of properties like ionization potentials and energy gaps. nih.govacs.orgacs.orgnih.gov Standard functionals often underestimate these values, an error that worsens as the conjugated system gets longer.
Prediction of Optical Gaps: RSH functionals provide more accurate predictions of excitation energies (optical gaps). For example, in a study of a photosensitizer, the ωB97XD functional predicted the main absorption band with an error of only 0.05 eV, compared to errors of 0.15-0.19 eV for the common B3LYP functional. acs.orgnih.gov
Orbital Energy Accuracy: A significant advantage of certain RSH functionals is their ability to produce orbital energies that are in good agreement with experimental ionization potentials and electron affinities. nih.govacs.org This is a critical improvement, as it allows for a more physically meaningful interpretation of the HOMO and LUMO energy levels in the context of charge injection and transport.
| Functional Type | Common Examples | Performance for Optical/Electronic Properties |
|---|---|---|
| Pure (GGA) | PBE, BP86 | Generally underestimates band gaps and excitation energies. Fails to describe charge-transfer states. |
| Global Hybrid | B3LYP, PBE0 | Improves upon GGAs but still shows systematic errors, especially for long-range charge transfer and extended π-systems. acs.orgnih.gov |
| Range-Separated Hybrid (RSH) | CAM-B3LYP, ωB97XD | Provides high accuracy for excitation energies, ionization potentials, and electron affinities in conjugated systems. nih.govacs.orgacs.orgnih.gov |
Advanced Spectroscopic and Characterization Methodologies in Research
Electronic Spectroscopy Applications
Electronic spectroscopy is instrumental in elucidating the electron transition behaviors of [2,2'-Bithiophene]-5,5'-dicarboxylic acid, which are governed by its π-conjugated system.
UV-Visible Absorption Spectroscopy for Electronic Structure Elucidation
UV-Visible absorption spectroscopy is a primary tool for investigating the electronic structure of this compound. The absorption of ultraviolet and visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and the wavelength of maximum absorption (λmax) provides a direct measure of the HOMO-LUMO energy gap.
In a study by Einkauf et al. (2016), the UV-Visible absorption spectrum of this compound was measured in both solution (acetonitrile) and the solid state. ornl.gov In acetonitrile (B52724), the compound exhibits an absorption maximum at 358 nm. ornl.gov This absorption is attributed to the π-π* transitions within the bithiophene core. The presence of the carboxylic acid groups can influence the electronic properties and, consequently, the absorption spectrum. chemspider.com When measured in the solid state, a slight red-shift to 365 nm is observed, which can be attributed to intermolecular interactions in the solid phase. ornl.gov The extension of π-conjugation by adding more thiophene (B33073) rings or other aromatic units typically leads to a bathochromic (red) shift in the absorption maximum. libretexts.org
Fluorescence Spectroscopy for Emission Properties Research
Fluorescence spectroscopy provides critical information about the excited state properties and de-excitation pathways of this compound. Following excitation, the molecule can relax to the ground state by emitting a photon, and the wavelength of this emission is indicative of the energy difference between the excited and ground states.
The fluorescence emission of this compound has been studied in both solution and the solid state. ornl.gov In an acetonitrile solution, the compound displays an emission maximum at 438 nm when excited at its absorption maximum. ornl.gov In the solid state, a significant red-shift in the emission is observed, with the maximum at 525 nm. ornl.gov This large Stokes shift in the solid state is indicative of strong intermolecular interactions and potential excimer formation. The fluorescence properties of bithiophene derivatives are highly sensitive to their chemical environment and substitution patterns. mdpi.com
Spectroelectrochemical Studies
Spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy to study the properties of electrochemically generated species. While direct spectroelectrochemical studies on this compound are not extensively reported in the reviewed literature, research on closely related thiophene-2,5-diesters provides significant insight into the expected behavior.
In these studies, cyclic voltammetry is used to generate the radical anions and dianions of the thiophene derivative. The corresponding changes in the UV-Vis-NIR absorption spectrum are monitored simultaneously. For thiophene-2,5-diesters, the neutral species are typically colorless. researchgate.net Upon electrochemical reduction, the formation of the radical anion is accompanied by the appearance of new, strong absorption bands in the visible and near-infrared regions, leading to a distinct color change. researchgate.net Further reduction to the dianion results in a different absorption spectrum. These studies are crucial for understanding the charge-carrying states in materials derived from this compound, which is essential for applications in electrochromic devices and organic electronics.
Structural Elucidation Techniques
Determining the precise three-dimensional arrangement of atoms in this compound is fundamental to understanding its physical and chemical properties and how it self-assembles in the solid state.
Single Crystal X-ray Diffraction for Crystal Structure Determination
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the molecular and crystal structure of a compound. However, obtaining single crystals of sufficient quality for this compound has proven challenging, and as of the reviewed literature, a definitive single-crystal structure of the pure dicarboxylic acid has not been reported.
Notably, a study by Einkauf et al. (2016) reported the in-situ decarboxylation of this compound during solvothermal treatment, which yielded single crystals of [2,2'-Bithiophene]-5-carboxylic acid. ornl.gov The crystal structure of this monocarboxylic acid provides the most closely related structural information available. The analysis of [2,2'-Bithiophene]-5-carboxylic acid revealed a planar conformation of the bithiophene core, with the two thiophene rings being nearly coplanar. ornl.govnova.edu This planarity is crucial for effective π-conjugation. In the crystal lattice, the molecules are linked by hydrogen bonds between the carboxylic acid groups, forming dimeric structures. ornl.gov While this provides valuable insight, it is important to note that the presence of a second carboxylic acid group in the title compound would likely lead to a different and more complex hydrogen-bonding network and crystal packing.
Powder X-ray Diffraction (PXRD) for Bulk Material Analysis
For instance, in the synthesis of metal-organic frameworks (MOFs), PXRD is essential to confirm the formation of the desired crystalline structure and to ensure the purity of the bulk material. researchgate.netmdpi.comsemanticscholar.org The experimental PXRD pattern of a synthesized MOF is typically compared with a simulated pattern derived from single-crystal X-ray diffraction data to verify the phase identity. mdpi.comsemanticscholar.org Although this does not provide direct structural information about the isolated this compound molecule, it highlights the compound's crucial role as a building block in creating new crystalline materials and the importance of PXRD in verifying the outcomes of such syntheses.
Mechanistic Studies of Reactions Involving 2,2 Bithiophene 5,5 Dicarboxylic Acid
Investigations into Carbon-Carbon Bond Formation Pathways (e.g., Heck-type Coupling)
The formation of new carbon-carbon bonds is fundamental to the synthesis of oligomers and polymers derived from [2,2'-Bithiophene]-5,5'-dicarboxylic acid. The Heck-Mizoroki reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, serves as a prime example of such transformations. uwindsor.camdpi.com While direct mechanistic studies on this compound in Heck-type couplings are not extensively documented, the general mechanism provides a robust model for its potential reactivity.
The catalytic cycle of the Heck reaction typically involves several key steps, as illustrated below. libretexts.org The reaction is initiated by the activation of a Pd(II) precatalyst to a catalytically active Pd(0) species. libretexts.org The cycle then proceeds through oxidative addition, migratory insertion, and β-hydride elimination to yield the final product and regenerate the Pd(0) catalyst. uwindsor.calibretexts.org
A generalized catalytic cycle for a Heck-type reaction is presented below:
| Step | Description | Key Intermediates |
|---|---|---|
| A: Oxidative Addition | A polar substrate, such as an aryl or vinyl halide, undergoes oxidative addition to the Pd(0) catalyst. This step forms a tetrasubstituted Pd(II) complex. libretexts.org | Pd(0) catalyst, Aryl/Vinyl Halide, Pd(II)-Aryl/Vinyl Complex |
| B: Migratory Insertion | An olefin coordinates to the Pd(II) complex and then inserts into the Pd-carbon bond. libretexts.org | Pd(II)-Olefin Complex, Alkyl-Pd(II) Complex |
| C: β-Hydride Elimination | A hydrogen atom from the β-carbon of the alkyl-Pd(II) complex is eliminated, forming the C=C double bond of the product and a hydrido-palladium complex. libretexts.org | Alkene Product, Hydrido-Palladium Complex |
| D: Reductive Elimination | The hydrido-palladium complex undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst, which can then enter another catalytic cycle. uwindsor.ca | Pd(0) Catalyst, Protonated Base |
In the context of this compound, the carboxylic acid groups would likely be converted to a more suitable derivative, such as an ester or halide, to facilitate the coupling reaction. The electronic nature of the bithiophene backbone would influence the rate and efficiency of the oxidative addition and subsequent steps.
Reactivity of Thiophene (B33073) Rings Towards Electrophilic Substitution
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophene and its derivatives. The reactivity and regioselectivity of these reactions on the this compound backbone are dictated by the electronic effects of the sulfur heteroatom and the carboxylic acid substituents.
The general mechanism for electrophilic aromatic substitution proceeds in two steps:
Formation of a Sigma Complex: The aromatic ring acts as a nucleophile, attacking an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring.
Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.
Studies on thiophene and related heterocycles have shown that electrophilic attack preferentially occurs at the α-carbon (the carbon adjacent to the sulfur atom) due to the ability of the sulfur to stabilize the adjacent positive charge in the sigma complex intermediate. researchgate.net However, in this compound, the carboxylic acid groups are strongly electron-withdrawing and act as deactivating, meta-directing groups. msu.edu This creates a more complex reactivity profile.
The directing effects of the substituents on the thiophene rings can be summarized as follows:
| Substituent | Electronic Effect | Directing Influence | Impact on Reactivity |
|---|---|---|---|
| Sulfur Heteroatom | Electron-donating (through resonance) | Ortho, Para-directing (activates the α and β positions) | Activating |
| Carboxylic Acid (-COOH) | Electron-withdrawing (through induction and resonance) | Meta-directing | Deactivating |
Given these competing effects, electrophilic substitution on this compound would likely be less facile than on unsubstituted bithiophene. The positions for substitution would be a compromise between the activating effect of the sulfur atoms and the deactivating, meta-directing influence of the carboxylic acid groups. The most probable sites for electrophilic attack would be the carbons meta to the carboxylic acid groups, which are the β-positions of the thiophene rings.
Mechanistic Insights into Oxidation and Reduction Processes
The oxidation and reduction of this compound can involve both the thiophene rings and the carboxylic acid functionalities.
Oxidation:
The sulfur atoms in the thiophene rings are susceptible to oxidation, typically by peroxy acids, to form thiophene-1-oxides (sulfoxides) and subsequently thiophene-1,1-dioxides (sulfones). These oxidation processes alter the electronic properties of the bithiophene system, generally making the ring system more electron-poor and influencing its participation in subsequent reactions. The oxidation of similar heterocyclic compounds, such as 2,5-bis(hydroxymethyl)furan to 2,5-furandicarboxylic acid, has been studied mechanistically, often involving metal catalysts and proceeding through intermediates where alcohol groups are oxidized to aldehydes and then to carboxylic acids. nih.govmdpi.com For this compound, further oxidation could potentially lead to ring-opening under harsh conditions.
Reduction:
Reduction of the carboxylic acid groups in this compound would yield the corresponding diol, [2,2'-Bithiophene]-5,5'-dimethanol. This transformation typically requires strong reducing agents like lithium aluminum hydride.
A notable reaction involving the reduction of the carboxylic acid group is decarboxylation. It has been observed that this compound can undergo in-situ decarboxylation during solvothermal treatment to yield [2,2'-Bithiophene]-5-carboxylic acid. nova.edu This process involves the loss of carbon dioxide and can be considered a reduction of the carbon atom in the carboxylic acid group.
The general processes for oxidation and reduction are summarized below:
| Process | Reactant Moiety | Product Moiety | Typical Reagents/Conditions |
|---|---|---|---|
| Oxidation | Thiophene (Sulfur) | Thiophene-1-oxide or Thiophene-1,1-dioxide | Peroxy acids (e.g., m-CPBA) |
| Reduction | Carboxylic Acid | Alcohol | Strong reducing agents (e.g., LiAlH4) |
| Decarboxylation (Reduction) | Carboxylic Acid | C-H bond | Solvothermal treatment nova.edu |
Mechanistic studies on related systems suggest that the efficiency and outcome of these redox reactions are highly dependent on the specific reagents, catalysts, and reaction conditions employed. nih.govrsc.org
Future Research Directions and Emerging Trends
Exploration of New Derivatization Pathways for Tailored Applications
The functionalization of the [2,2'-Bithiophene]-5,5'-dicarboxylic acid core is a primary strategy for fine-tuning its properties for specific applications. Future research is increasingly focused on moving beyond simple modifications to create complex, multifunctional derivatives. The carboxylic acid groups are primary sites for derivatization, often converted to esters or amides, but the thiophene (B33073) rings themselves also offer positions for substitution.
A prominent approach involves the Fiesselmann reaction, a method for thiophene ring closure that allows for the convenient preparation of derivatives with long alkyl chains or aryl substituents. acs.org This method has proven effective for synthesizing a variety of substituted 2,2′-bithiophene-5-carboxylic acids and esters. acs.org Research has demonstrated the synthesis of diverse derivatives, including those with acetylene, butadiyne, isoxazole, 1,2,3-triazole, and pyrrole (B145914) moieties, starting from 2,2'-bithiophene (B32781). researchgate.netmdpi.com These synthetic pathways often begin with the lithiation of 2,2'-bithiophene, which is then converted into key intermediates like 5-iodo- or 5-ethynyl-2,2'-bithiophene (B3059511). mdpi.com These intermediates serve as "third generation" substrates for further catalytic transformations. mdpi.com
The goal of this derivatization is often to manipulate the electronic properties of the molecule. For instance, introducing electron-donating or electron-withdrawing groups can alter the HOMO-LUMO energy gap, which is crucial for applications in organic electronics. scispace.com The synthesis of pyrroles with 2,2'-bithiophen-5-yl substituents is one such example, creating π-excessive systems with interesting luminescence properties for nanomaterial applications. mdpi.com
Table 1: Selected Derivatization Pathways and Applications
| Starting Material | Reaction Type | Key Reagents | Resulting Derivative Class | Potential Application | Reference |
|---|---|---|---|---|---|
| 2,2'-Bithiophene | Fiesselmann Reaction | Various (e.g., lauric acid chloroanhydride, SnCl₄) | Substituted 2,2′-bithiophene-5-carboxylic acids/esters | Organic electronics, fluorescent markers | acs.org |
| 2,2'-Bithiophene | Lithiation, Sonogashira coupling, etc. | n-BuLi, TMS-acetylene, etc. | Acetylene, butadiyne, pyrrole, and other heterocyclic derivatives | Nanomaterials, conducting polymers | researchgate.netmdpi.com |
| 5-Ethynyl-2,2'-bithiophene | Homocoupling | CuI/[PdCl₂(PPh₃)₂], Ethyl iodide | 1,4-bis(2,2'-bithiophen-5-yl)-buta-1,3-diyne | Conducting polymers | mdpi.com |
| This compound | Decarboxylation (in-situ) | Solvothermal treatment | [2,2′-Bithiophene]-5-carboxylic acid | Fundamental structural and spectroscopic studies | ornl.govnova.edu |
Advanced Material Integration Strategies
A significant trend is the incorporation of this compound as a linker molecule into highly ordered, porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials leverage the rigid, conjugated nature of the bithiophene linker to create robust structures with unique electronic and photophysical properties.
In MOF synthesis, the dicarboxylic acid functionality readily coordinates with metal ions or clusters. For example, this compound (H₂btdc) has been used to synthesize cobalt-based MOFs, forming layered coordination polymers with accessible voids. researchgate.net These materials are being explored for various applications, including sensing. One such lanthanide-based MOF demonstrated the ability to detect nitroaromatic species through luminescence quenching, attributed to a charge transfer from the MOF to the analyte. researchgate.net
Similarly, the aldehyde derivative, [2,2'-bithiophene]-5,5'-dicarbaldehyde, is a key building block for COFs. rsc.org In one study, it was reacted with an electron-deficient trianiline derivative to form a donor-acceptor COF. rsc.org This crystalline and porous material was successfully used as a heterogeneous photoinitiator for the visible-light-induced polymerization of methyl methacrylate. rsc.org The integration into such frameworks provides a pathway to harness the properties of the individual bithiophene molecules within a stable, macroscopic, and often porous architecture, which is advantageous for applications in catalysis and photocatalysis. rsc.orgrsc.org
Table 2: Integration of this compound and its Derivatives in Advanced Materials
| Material Type | Bithiophene Derivative Used | Other Components | Key Feature | Investigated Application | Reference |
|---|---|---|---|---|---|
| Metal-Organic Framework (MOF) | This compound (H₂btdc) | Cobalt ions, 5,5′-dimethyl-2,2′-bipyridyl | Layered coordination polymer with 36% accessible volume | Not specified | researchgate.net |
| Metal-Organic Framework (MOF) | This compound (H₂btdc) | Erbium ions | 3D lanthanide-containing polymer | Luminescence-based sensing of nitroaromatics | researchgate.net |
| Covalent Organic Framework (COF) | [2,2'-Bithiophene]-5,5'-dicarbaldehyde (BTDA) | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TTT) | Donor-acceptor structure, crystalline, porous | Photoinitiator for radical polymerization | rsc.org |
Development of Next-Generation Computational Models
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the behavior of this compound and its derivatives. ornl.govscienceopen.com These models allow researchers to screen potential candidates for specific applications before undertaking complex and time-consuming synthesis.
DFT calculations are used to probe fundamental electronic properties, such as HOMO-LUMO energy levels, energy gaps, and dipole moments. scispace.com This information is critical for designing materials for optoelectronic devices, as the energy gap, for example, is directly related to a material's conductivity and light-absorption characteristics. scienceopen.comub.ac.id Studies have used DFT to model how different substituents on the bithiophene core affect these properties. For example, computational investigations have explored the impact of adding electron-donating groups like dimethylamino or electron-withdrawing groups like formyl and nitro, finding that such substitutions can significantly decrease the molecule's excitation energy. whiterose.ac.uk
Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra and study excited-state properties, providing insights that correlate well with experimental spectroscopic data. nova.edu These computational models can predict how the molecular geometry changes upon excitation and explain solvatochromic effects, where the absorption or emission wavelength shifts depending on the solvent's polarity. As computational power increases, these models will become more sophisticated, enabling the accurate prediction of complex phenomena and guiding the rational design of new materials with tailored photophysical and electronic properties. whiterose.ac.uk
Table 3: Computational Studies on Bithiophene Derivatives
| Computational Method | Property Studied | System | Key Finding | Reference |
|---|---|---|---|---|
| DFT (B3LYP/6-31G**) | Electronic properties, Band gap, NLO | Cyclopenta[2,1-b,3;4-b′]dithiophene derivatives | Molecules with a C=S bridge exhibited the lowest band gap, facilitating photo-excited electron transfer. | ub.ac.id |
| DFT | Structural features, Spectroscopy | [2,2′-Bithiophene]-5,5′-dicarboxylic acid and its monocarboxylic acid derivative | Models explained observed structural and spectroscopic features from experimental data. | ornl.govnova.edu |
| DFT (B3LYP/6-31+G(d,p)) | Electronic properties, Energy gap, Dipole polarizability | Substituted bithiophene derivatives | The effect of various substitutions on aromatic and electronic properties was quantified. | scispace.com |
| DFT and TD-DFT | Ground and excited state geometries, Dipole moments | Solvatochromic A-π-D-A bithiophene derivative | Calculations showed a planar geometry in the excited state and a non-planar geometry in the ground state, explaining observed fluorescence. | |
| CC2 and ADC(2) | Ground and excited state geometries, Adiabatic excitation energies | Substituted 2,2'-bithiophene | Diethylamino and phenyl substituents caused the greatest decrease in excitation energy, relevant for organic solar cells. | whiterose.ac.uk |
Scalable Synthetic Approaches for Industrial Relevance
For this compound and its derivatives to move from the laboratory to commercial applications, the development of scalable, efficient, and cost-effective synthetic methods is paramount. While many syntheses reported in the literature are suitable for small-scale research, they may not be viable for industrial production due to factors like high cost of reagents, low yields, or the use of toxic catalysts. acs.org
Future research is aimed at developing more versatile and efficient synthetic routes. One promising strategy is the "ring closure" approach, such as the Fiesselmann reaction, which can be more adaptable than "building block" methods that rely on cross-coupling reactions (e.g., Stille or Suzuki couplings). acs.org The Fiesselmann-based synthesis of substituted 2,2′-bithiophene- and 2,2′:5′,2″-terthiophene-5-carboxylic acids and esters is noted for its simplicity and efficiency, allowing for the creation of key compounds in good yields from commercial reagents in a limited number of steps. acs.org
Another area of focus is the development of synthetic methods that avoid toxic or expensive reagents. For example, while Stille coupling is effective, it requires the use of toxic organostannane reagents. acs.org The development of catalytic systems that are more environmentally benign and robust is a continuous goal. A patent for the synthesis of the related thiophene-2,5-dicarboxylic acid highlights a method using adipic acid and thionyl chloride, aiming to improve productivity and reduce costs by avoiding more expensive starting materials. google.com Such innovations in synthetic methodology will be crucial for the widespread adoption of bithiophene-based materials in industrial and commercial products.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [2,2'-Bithiophene]-5,5'-dicarboxylic acid, and how can reaction conditions be optimized for higher purity?
- Answer : The synthesis typically involves oxidative coupling of thiophene precursors or functionalization of pre-formed bithiophene derivatives. For example, oxidation of 5-bromo-2,2'-bithiophene using strong oxidizing agents (e.g., KMnO₄ or RuO₄) under controlled pH and temperature conditions can yield the dicarboxylic acid. Optimization includes:
- Reagent stoichiometry : Excess oxidizing agent ensures complete conversion but may require quenching to prevent over-oxidation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC improves purity (>98%). Characterization via (δ 7.8–8.2 ppm for aromatic protons) and elemental analysis verifies structure .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound and its metal complexes?
- Answer :
- FTIR : Confirms carboxylic acid C=O stretches (~1700 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹).
- UV-Vis : Identifies π→π* transitions (λmax ~250–300 nm) influenced by conjugation in the bithiophene backbone.
- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves coordination geometry in metal-organic frameworks (MOFs). For example, Zr-MOFs with this compound ligands exhibit luminescent properties linked to ligand stacking .
- Cyclic Voltammetry : Measures redox activity (e.g., thiophene ring oxidation at ~1.2 V vs. Ag/AgCl) relevant for catalytic applications .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (analogous to bipyridine dicarboxylates ).
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste.
- Storage : Keep in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its performance as a ligand in MOFs for catalytic applications?
- Answer : The conjugated thiophene backbone enhances electron delocalization, stabilizing charge-transfer states in MOFs. This facilitates:
- Redox Catalysis : For example, Zr-MOFs with this ligand show promise in photocatalytic CO₂ reduction due to ligand-to-metal charge transfer (LMCT) .
- Luminescence : Stacking interactions between thiophene rings enable tunable emission for sensing applications.
- Stability : The rigid structure resists framework collapse under harsh conditions (e.g., high humidity) compared to furan-based analogs .
Q. What strategies can be employed to mitigate batch-to-batch variability in the synthesis of this compound-based polymers?
- Answer :
- In-situ Monitoring : Use real-time HPLC or inline FTIR to track reaction progress and intermediate formation.
- Metal-Ligand Stoichiometry Control : Precisely adjust metal (e.g., Zn²⁺, Cu²⁺) ratios to avoid non-stoichiometric coordination defects.
- Post-Synthetic Modification : Introduce functional groups (e.g., –NO₂, –NH₂) via electrophilic substitution to enhance polymer solubility .
Q. How do structural modifications at the 3,3'-positions of this compound affect its coordination behavior with transition metals?
- Answer : Substituents at the 3,3'-positions introduce steric effects that alter metal binding:
- Electron-Withdrawing Groups (e.g., –NO₂) : Increase Lewis acidity at the carboxylate oxygens, favoring chelation with hard metals (e.g., Fe³⁺).
- Bulky Groups (e.g., tert-butyl) : Restrict access to carboxylate sites, promoting monodentate instead of bidentate coordination. This was observed in Ru complexes, where steric hindrance reduced catalytic turnover in ethylene oligomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
